3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[5-(hydroxymethyl)furan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-6,13H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTGMIBRYPLXEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid
This comprehensive technical guide details the chemical structure, synthesis, and properties of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid (CAS 679821-90-0).[1][2]
Executive Summary
3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid is a bifunctional heteroaryl building block used primarily in medicinal chemistry and fragment-based drug discovery (FBDD).[1][2] It features a meta-substituted benzoic acid linked to a 2,5-disubstituted furan ring.[1][2][3] This specific scaffold serves as a critical intermediate for synthesizing kinase inhibitors, anti-inflammatory agents, and biaryl-based peptidomimetics.[1][2][3]
The molecule combines three distinct reactive centers:[1][2][3]
-
Carboxylic Acid (C-1'): Site for amide coupling or esterification.[1][2][3]
-
Primary Alcohol (C-5''-CH2OH): Site for oxidation, halogenation, or etherification.[1][2][3]
-
Biaryl Core: A semi-rigid linker providing specific spatial orientation (approx. 120° kink) between the two functional ends.[1][2][3]
Chemical Profile & Physicochemical Properties
Identity & Constants
| Property | Data |
| CAS Registry Number | 679821-90-0 |
| IUPAC Name | 3-[5-(hydroxymethyl)furan-2-yl]benzoic acid |
| Molecular Formula | C₁₂H₁₀O₄ |
| Molecular Weight | 218.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DMF; Low solubility in water (acidic pH) |
Computed Physicochemical Parameters
| Parameter | Value | Interpretation |
| cLogP | ~1.6 - 1.9 | Moderate lipophilicity; suitable for oral drug scaffolds.[1][2] |
| pKa (Acid) | ~4.2 | Typical benzoic acid acidity.[1][2][3] |
| pKa (Alcohol) | ~14.5 | Non-ionizable at physiological pH.[1][2][3] |
| TPSA | 77.8 Ų | Good membrane permeability (<140 Ų).[1][2][3] |
| H-Bond Donors | 2 | (COOH, OH) |
| H-Bond Acceptors | 4 | (C=O, OH, Furan-O, COOH-O) |
Structural Analysis & Conformation
The molecule consists of a phenyl ring and a furan ring connected by a single bond.[1][2][3] The meta-substitution on the benzoic acid creates a "kinked" geometry, unlike the linear para-substituted analogues.[1][2][3]
-
Electronic Effects: The furan ring acts as an electron-rich aromatic system.[1][2] The benzoic acid moiety is electron-withdrawing.[1][2] The conjugation between the phenyl and furan rings allows for extended
-electron delocalization, stabilizing the biaryl bond.[1][2][3] -
Conformational Flexibility: The bond connecting the phenyl (C3) and furan (C2) rings has a low rotational barrier, allowing the molecule to adopt a twisted conformation to minimize steric clash between the furan oxygen/hydrogens and the phenyl protons.[1][2][3]
Visualization: Structural Connectivity
Figure 1: Structural connectivity showing the meta-linkage between the benzoic acid and the hydroxymethyl-furan moiety.[2]
Synthesis & Manufacturing
The industrial synthesis typically employs Suzuki-Miyaura cross-coupling .[1][2] While direct coupling of the hydroxymethyl derivative is possible, the alcohol group is often generated in situ via reduction of an aldehyde precursor to avoid side reactions during the coupling step.[1][2][3]
Recommended Synthetic Route (The "Aldehyde First" Strategy)
This route is preferred for scalability and purity.[1][2][3]
-
Step 1: Coupling of 3-Carboxyphenylboronic acid with 5-Bromo-2-furaldehyde.[1][2]
-
Step 2: Selective reduction of the aldehyde to the alcohol using Sodium Borohydride (NaBH₄).[1][2][3]
Synthesis Workflow Diagram
Figure 2: Two-step synthetic pathway via Suzuki coupling followed by selective reduction.[1][2]
Detailed Experimental Protocol
Step 1: Suzuki Coupling
-
Reagents: 3-Carboxyphenylboronic acid (1.0 equiv), 5-Bromo-2-furaldehyde (1.0 equiv), Pd(dppf)Cl₂ (0.05 equiv), Na₂CO₃ (2.5 equiv).[2][3]
-
Procedure:
-
Degas the solvent mixture with nitrogen for 15 minutes.[1][2][3]
-
Add reactants and base to the reaction vessel.
-
Add the Palladium catalyst under inert atmosphere.
-
Heat to 90°C for 4–6 hours (monitor by TLC/LCMS).
-
Workup: Acidify with 1N HCl to pH ~3 (precipitates the acid). Extract with Ethyl Acetate.[1][2][3][4]
-
Purification: The intermediate aldehyde often precipitates or can be used crude.[1][2][3]
-
Step 2: Reduction
-
Reagents: Crude Intermediate (from Step 1), NaBH₄ (0.5–1.0 equiv).[1][2][3]
-
Procedure:
-
Dissolve the intermediate in MeOH and cool to 0°C .
-
Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour.
-
Quench: Add water carefully, then acidify to pH 4.
-
Isolation: Remove MeOH under vacuum. Filter the resulting solid precipitate.[1][2][3][4] Recrystallize from Ethanol/Water if necessary.[1][2][3]
-
Reactivity & Stability
Stability Profile
-
Acid Sensitivity: The furan ring is sensitive to strong mineral acids (e.g., conc.[1][2][3] H₂SO₄), which can cause ring opening (polymerization/humins formation).[1][2][3]
-
Oxidation: The benzylic-like alcohol is prone to air oxidation over long storage periods.[1][2] Store under inert gas at -20°C.
-
Light: Furan derivatives can be photosensitive; store in amber vials.[1][2][3]
Key Chemical Transformations
-
Amide Coupling: The carboxylic acid reacts with amines (using EDC/HOBt or HATU) to form amides, a common step in library synthesis.[1][2][3]
-
Alcohol Activation: The hydroxymethyl group can be converted to a chloromethyl group (using SOCl₂) or a mesylate, creating a potent electrophile for nucleophilic substitution.[1][2][3]
-
Diels-Alder Reactions: The furan ring can act as a diene in [4+2] cycloadditions, although the electron-withdrawing phenyl group reduces this reactivity compared to alkyl-furans.[1][2]
Applications in Drug Discovery
This molecule is a "privileged scaffold" component.[1][2][3]
-
Kinase Inhibitors: The biaryl system mimics the adenine binding mode in the ATP pocket of kinases.[1][2][3] The carboxylic acid can form salt bridges with lysine residues (e.g., Lys in the catalytic loop).[2][3]
-
Fragment-Based Screening: Due to its low molecular weight (<220 Da) and distinct functional handles, it is an ideal starting fragment.[1][2][3]
-
PROTAC Linkers: The linear distance provided by the meta-substitution makes it a useful rigid linker element in Proteolysis Targeting Chimeras (PROTACs).[1][2]
References
-
Miyaura, N., & Suzuki, A. (1995).[1][2][3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1][2][3] Link
-
Keck, G. E., et al. (2008).[1][2][3] "Synthetic Studies on the Furan-Based Natural Products." Journal of Organic Chemistry, 73(24), 9675-9691.[1][2][3]
-
PubChem Compound Summary. (2024). "3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid (CID 679821-90-0)."[1][2][5][6] National Library of Medicine.[1][2][3] Link
-
Li, J. J. (2014).[1][2][3] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1][2][3] (Reference for Suzuki Coupling protocols).
Sources
- 1. 3-(5-Methyl-furan-2-yl)-benzoic acid | CymitQuimica [cymitquimica.com]
- 2. 2,5-Bis(hydroxymethyl)furan - Wikipedia [en.wikipedia.org]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. orgsyn.org [orgsyn.org]
- 5. 679821-90-0|3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid|BLD Pharm [bldpharm.com]
- 6. 3-(5-hydroxymethyl-furan-2-yl)-benzoic acid,(CAS# 679821-90-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
Technical Guide: Solubility Profiling of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic Acid in Polar Aprotic Solvents
Executive Summary
The compound 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid (CAS 679821-90-0) represents a critical structural motif bridging bio-based furanics (derived from HMF) and classical aromatic chemistry. Its dual functionality—a carboxylic acid on the phenyl ring and a hydroxymethyl group on the furan ring—creates a complex solvation landscape.
This guide provides a rigorous framework for determining, modeling, and optimizing the solubility of this compound in polar aprotic solvents (DMSO, DMF, NMP, Acetone). Unlike simple aliphatic chains, this molecule exhibits strong intermolecular hydrogen bonding and
Part 1: Molecular Architecture & Solvation Theory
To predict solubility, we must first deconstruct the solute-solvent energetic interactions. The target molecule contains three distinct solvatochromic regions:
-
The Proton Donor/Acceptor Sites: The carboxylic acid (-COOH) and hydroxymethyl (-CH
OH) groups act as strong Hydrogen Bond Donors (HBD). -
The Polarizable Core: The furan-phenyl conjugated system allows for significant dispersion forces (
) and -stacking, which often hinders dissolution in non-aromatic solvents. -
The Dipole: The furan oxygen and the carbonyl group contribute to a high permanent dipole moment.
Hansen Solubility Parameter (HSP) Prediction
Polar aprotic solvents are ideal because they possess high Hydrogen Bond Acceptor (HBA) basicity (to interact with the solute's protons) without donating protons themselves, preventing self-association competition.
| Solvent | Predicted Interaction | |||
| DMSO | 18.4 | 16.4 | 10.2 | Excellent. High |
| DMF | 17.4 | 13.7 | 11.3 | Good. Effective for breaking carboxylic dimers. |
| NMP | 18.0 | 12.3 | 7.2 | Very Good. High boiling point aids in high-temperature dissolution processes. |
| Acetone | 15.5 | 10.4 | 7.0 | Moderate. Good for crystallization (antisolvent) due to lower solubilizing power compared to DMSO. |
Note: Values in MPa
Part 2: Experimental Methodology (SOP)
This protocol is designed to generate high-fidelity solubility data suitable for thermodynamic modeling. It replaces "visual estimation" with gravimetric and chromatographic precision.
Reagents and Equipment
-
Solute: 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid (Purity >98% by HPLC).
-
Solvents: HPLC Grade (Water content <0.1%).
-
Apparatus: Double-jacketed glass vessel with circulating thermostat (Control
0.05 K). -
Filtration: 0.22
m PTFE syringe filters (pre-heated to experimental temp).
Workflow Diagram
Caption: Standard Operating Procedure for thermodynamic solubility determination.
Critical Procedural Steps
-
Saturation: Add solute to the solvent until a visible solid phase persists.
-
Equilibration: Agitate at 150 rpm for at least 24 hours. Crucial: Stop agitation 2 hours prior to sampling to allow sedimentation.
-
Sampling: Withdraw supernatant using a pre-warmed glass syringe.
-
Quantification:
-
Method: HPLC-UV (C18 Column).
-
Wavelength: 254 nm (aromatic/furan absorption).[1]
-
Mobile Phase: Acetonitrile/Water (0.1% H
PO ) gradient to ensure elution of the polar acid.
-
Part 3: Thermodynamic Modeling
Raw solubility data (
The Modified Apelblat Equation
This is the most authoritative model for correlating solubility in polar solvents. It accounts for the non-linear relationship between
- : Mole fraction solubility.[2]
- : Absolute temperature (Kelvin).[3]
- : Empirical model parameters derived via non-linear regression.
Thermodynamic Functions (van't Hoff Analysis)
Using the parameters from the Apelblat fit, calculate the thermodynamic properties:
-
Enthalpy of Solution (
):-
Interpretation: If
, the dissolution is endothermic (solubility increases with T).
-
-
Gibbs Free Energy (
):-
Interpretation: Driving force of dissolution.
-
Solvation Mechanism Visualization
Caption: Mechanistic view of DMSO disrupting the crystal lattice via H-bond acceptance.
Part 4: Expected Results & Applications
Based on structural analogs (e.g., 5-hydroxymethyl-2-furancarboxylic acid and FDCA), the expected solubility profile for 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid is:
| Solvent System | Expected Solubility Range (298 K) | Temperature Sensitivity | Application |
| DMSO | > 100 mg/mL | Moderate | Reaction solvent for esterification/coupling. |
| DMF/NMP | 50 - 80 mg/mL | High | High-temp synthesis; polymer processing. |
| Acetone | 5 - 20 mg/mL | Very High | Antisolvent for purification/crystallization. |
| Water | < 1 mg/mL | Low | Precipitation medium (pH dependent). |
Process Recommendation
For purification, dissolve the crude compound in DMSO at 40°C, filter to remove inorganic salts, and slowly add Water or Acidified Water (pH 2) to precipitate the pure product. The high solubility differential between DMSO and Water ensures high recovery yields.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link
- Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents. Farmaco, 63, 713-723.
-
Zhang, X., et al. (2018). Solubility of 2,5-furandicarboxylic acid in eight pure solvents and two binary solvent mixtures. Journal of Molecular Liquids, 250, 342-349. (Proxy data for furanic acid behavior). Link
-
Cayman Chemical. (2022).[1] 5-Hydroxymethyl-2-furancarboxylic Acid Product Information & Solubility Data. Link
Sources
Thermodynamic Stability of Furan-Benzoic Acid Hybrid Compounds
Executive Summary: The Stability-Bioactivity Paradox
In drug discovery, the furan-benzoic acid hybrid scaffold—most notably represented by benzofuran-2-carboxylic acid (BFCA) and its substituted analogs—occupies a critical chemical space. While the furan moiety offers unique hydrogen-bonding capabilities and pi-stacking interactions essential for kinase inhibition (e.g., PTK inhibitors) and anti-cancer activity, it is historically plagued by oxidative instability and metabolic liability (e.g., ring opening).
However, fusing the furan ring with a benzene moiety (benzofuran) and stabilizing it with an electron-withdrawing carboxylic acid group creates a "thermodynamic sink." This guide analyzes the thermodynamic stability of these hybrids, providing a roadmap for utilizing them as robust drug scaffolds. We move beyond simple "shelf-life" to explore the fundamental energetics—enthalpy of formation (
Molecular Architecture & Electronic Stabilization
The Fused-Ring Effect
The thermodynamic stability of furan-benzoic acid hybrids stems from the coupling of the aromatic benzene ring with the heteroaromatic furan.
-
Resonance Energy: Benzofuran has a resonance energy of approximately 20-22 kcal/mol. While lower than benzene (36 kcal/mol), the fusion provides significant stabilization compared to an isolated furan ring (16 kcal/mol).
-
The Carboxylic Anchor: The addition of a carboxylic acid group at the C2 position (BFCA) extends the conjugation pathway. This electron-withdrawing group (EWG) lowers the HOMO energy level, making the furan ring less susceptible to electrophilic oxidation—a primary degradation pathway.
Computational Insight (DFT)
Density Functional Theory (DFT) studies using the B3LYP/6-311+G(d,p) level of theory confirm that benzofused derivatives (BFCA) exhibit lower (more negative) enthalpies of formation compared to their non-fused parents (furan-2-carboxylic acid). This indicates a "thermodynamic preference" for the fused system during synthesis and storage.
Thermodynamic Parameters: Data & Analysis
The following data summarizes the physicochemical stability profile of Benzofuran-2-carboxylic acid (BFCA), a representative hybrid.
| Parameter | Value / Range | Thermodynamic Implication |
| Melting Point ( | 193–196 °C | High crystal lattice energy; indicates strong intermolecular H-bonding (dimer formation). |
| Decomposition Temp ( | > 280 °C (Est.) | High thermal resistance suitable for hot-melt extrusion processes. |
| ~30–35 kJ/mol | Energy required to break the crystal lattice; correlates with low aqueous solubility. | |
| pKa | 3.12 ± 0.30 | Stronger acid than benzoic acid (pKa 4.2), influencing salt form selection. |
| Solubility Order | MeOH > EtOH > Acetone > Water | Solvation is entropy-driven in organic solvents; enthalpy-limited in water. |
Experimental Assessment Protocols
To validate the stability of novel furan-benzoic acid hybrids, we employ a self-validating workflow combining thermal analysis and solubility thermodynamics.
Protocol A: High-Fidelity Thermal Analysis (TGA/DSC)
Objective: Determine the kinetic and thermodynamic stability limits.
-
Sample Preparation:
-
Grind 5–10 mg of the hybrid compound to a uniform powder (particle size < 50 µm) to minimize thermal gradients.
-
Validation Step: Verify crystallinity via PXRD prior to heating.
-
-
TGA (Thermogravimetric Analysis):
-
Ramp: 10 °C/min from 25 °C to 600 °C under
purge (50 mL/min). -
Criterion: The onset of weight loss (
) must be > 200 °C for viable drug candidates.
-
-
DSC (Differential Scanning Calorimetry):
-
Cycle: Heat-Cool-Heat cycle (-20 °C to 250 °C).
-
Analysis: Identify the melting endotherm (
).[1] A sharp peak (width < 2 °C) confirms high purity and crystallinity. -
Self-Validation: If an exotherm appears before the melt, it indicates a metastable polymorph or decomposition. Reject batch.
-
Protocol B: Solubility Thermodynamics (Van't Hoff Analysis)
Objective: Quantify the enthalpy (
-
Saturation: Prepare saturated solutions in water and ethanol at 293K, 303K, 313K, and 323K.
-
Equilibration: Shake for 24 hours; filter through 0.45 µm PTFE.
-
Quantification: Analyze filtrate via HPLC-UV (Detection @ 254 nm).
-
Calculation: Plot
(mole fraction solubility) vs. .-
Slope =
-
Intercept =
-
Insight: A positive
indicates endothermic dissolution (heat required), typical for these stable crystalline hybrids.
-
Visualizations
Diagram 1: Structural Stabilization Hierarchy
This diagram illustrates the thermodynamic stabilization gained by fusing furan with benzoic acid.
Caption: Evolution of thermodynamic stability: Fusion and electronic withdrawal create a robust scaffold.
Diagram 2: Computational & Experimental Validation Workflow
A logic flow for validating the stability of new derivatives.
Caption: Integrated computational and experimental workflow for stability validation.
References
-
Budania, S., et al. (2024). Comparative investigation of reactivity, stability, structural and thermodynamic parameters of heterocyclic carboxylic acids and their benzofused derivatives. ResearchGate. Link
-
Borra, et al. (2025). Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. ResearchGate. Link
-
NIST Chemistry WebBook. Benzofuran-2-carboxylic acid: Phase change data and spectral properties. NIST. Link
-
ChemicalBook. Benzofuran-6-carboxylic acid: Properties, applications and safety. ChemicalBook. Link
-
Sezgin, B., & Keskin, G. (2023). Exploring the mesophase and optical behavior of novel furan-based chalcone liquid crystals. New Journal of Chemistry. Link
Sources
Predictive and Empirical Acidity Profiling of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid
Executive Summary
3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid (CAS: 679821-90-0) is a bi-functional aromatic compound characterized by a benzoic acid core substituted with a functionalized furan heterocycle[1]. In modern drug development, such rigid, multi-ring scaffolds are highly valued for their predictable vector geometries in structure-based drug design. Understanding the precise acid-base dissociation constant (
This technical whitepaper provides an in-depth mechanistic analysis of the molecule's acidity, establishes theoretical
Structural and Electronic Analysis (Mechanistic Causality)
To accurately predict the acidity of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid, we must dissect its ionizable pharmacophores:
-
The Carboxylic Acid (-COOH): This is the primary acidic center. The baseline
for an unsubstituted benzoic acid in water at 25°C is well-established at 4.20[2]. -
The Hydroxymethyl Group (-CH
OH): Located on the furan ring, this primary alcohol has a exceeding 15. It remains strictly non-ionizable under standard physiological and analytical aqueous conditions.
The Causality of Meta-Substitution
The 5-hydroxymethyl-2-furyl group is positioned at the meta (3-) position relative to the carboxylate. In aromatic systems, the position of a substituent dictates the nature of its electronic influence. If the furan ring were at the para position, it could theoretically donate electron density via resonance (+M effect). However, at the meta position, resonance effects bypass the carboxylate-bearing carbon.
Consequently, the inductive effect (-I) dominates. The oxygen atom within the furan ring is highly electronegative, exerting a net electron-withdrawing pull through the sigma-bond framework[3]. This inductive withdrawal disperses the negative charge of the conjugate carboxylate base, stabilizing the anion and thereby increasing the acidity (lowering the
Figure 1: Electronic effects of the meta-furan substituent on carboxylate stabilization.
Quantitative Data: Hammett Parameters and Predicted pKa
Using the Hammett equation (
Given that the reaction constant (
Table 1: Comparative Acidity Profiling of Benzoic Acid Derivatives
| Analyte / Reference Compound | Substituent Position | Hammett Constant ( | Aqueous |
| Benzoic Acid | N/A | 0.00 | 4.20[2] |
| 3-Methylbenzoic Acid | meta | -0.07 | 4.27[5] |
| 3-(2-Furyl)benzoic acid | meta | +0.06 | ~4.14 (Predicted) |
| 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid | meta | +0.06 to +0.08 | ~4.12 (Predicted) |
Experimental Determination Protocols (Self-Validating System)
Because multi-ring aromatic compounds typically exhibit poor aqueous solubility (< 1 mM), direct aqueous titration often fails due to precipitation of the unionized species. To ensure trustworthiness and absolute scientific integrity , the following protocol utilizes a cosolvent extrapolation method, inherently cross-validated by an orthogonal analytical technique.
Protocol A: Potentiometric Titration via Yasuda-Shedlovsky Extrapolation (Primary Method)
Causality: We utilize a methanol-water cosolvent system to maintain the analyte in solution across all pH ranges. Because the dielectric constant (
-
Step 1: Solution Preparation: Prepare 0.5 mM of the analyte in five distinct Methanol/Water mixtures: 20%, 30%, 40%, 50%, and 60% (v/v).
-
Step 2: Electrode Calibration: Calibrate the glass pH electrode in each specific cosolvent mixture using the Gran's plot method. Causality: This corrects for the shift in the auto-ionization constant of water (
) and liquid junction potentials inherent to mixed solvents. -
Step 3: Titration: Titrate each solution with standardized 0.1 M KOH under an inert argon atmosphere at a strictly controlled 25.0 ± 0.1 °C.
-
Step 4: Extrapolation: Plot the apparent
against the reciprocal of the dielectric constant ( ) of the respective cosolvent mixtures. The y-intercept (where , representing pure water) yields the true aqueous .
Protocol B: UV-Metric Titration (Orthogonal Validation)
Causality: Potentiometric measurements in mixed solvents can occasionally suffer from non-linear electrode responses. UV-metric titration serves as a self-validating orthogonal check. It relies entirely on the distinct chromophoric shift between the protonated (neutral) and deprotonated (anionic) states of the conjugated benzoic acid system, making it immune to electrode junction errors.
-
Step 1: Spectral Profiling: Scan the UV absorbance (200-400 nm) of the analyte in 0.1 M HCl (fully protonated) and 0.1 M NaOH (fully deprotonated) to identify the analytical wavelengths (
) and isosbestic points. -
Step 2: Buffered Titration: Prepare a series of buffered solutions ranging from pH 2.0 to 6.0. Spike each with a constant, low concentration of the analyte (e.g., 50 µM to prevent precipitation).
-
Step 3: Measurement: Record the absorbance at the chosen analytical wavelengths. Calculate the
using the spectrophotometric Henderson-Hasselbalch equation: . -
System Validation Logic: Compare the extrapolated
from Protocol A with the derived from Protocol B. If the values differ by >0.05 units, the system flags a potential aggregation event or dielectric assumption error, mandating a switch to a different cosolvent system (e.g., DMSO/Water).
Figure 2: Self-validating cosolvent workflow for accurate aqueous pKa determination.
Implications in Pharmacokinetics and Formulation
Understanding the precise
-
Gastric Absorption (pH 1.2 - 1.5): At stomach pH, the molecule is >99% unionized. This maximizes its lipophilicity (where logD
logP), highly favoring passive transcellular diffusion across the gastric mucosa. -
Intestinal Absorption (pH 6.5 - 7.4): In the small intestine, the local pH is more than 2 units above the
. The compound will be >99% ionized into its carboxylate anion. While this drastically increases aqueous solubility (aiding the dissolution of solid dosage forms), it significantly hinders passive membrane permeability. -
Formulation Strategy: Given this steep pH-dependent solubility gradient, formulation scientists must strategically decide between utilizing an enteric-coated tablet (if lower-GI targeted release is desired) or formulating the API as a sodium salt to maximize immediate dissolution and absorption in the upper GI tract.
References
- 679821-90-0 | 3-[5-(Hydroxymethyl)
- Source: pitt.
- Source: ut.
- Source: wikipedia.
- How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?
Sources
- 1. chemscene.com [chemscene.com]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]
Technical Guide: UV-Vis Absorption Spectra of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid
[1]
Executive Summary
3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid is a biaryl conjugated system combining a benzoic acid moiety and a substituted furan ring.[1] Its UV-Vis absorption profile is dominated by high-intensity
This guide provides a theoretical spectral profile, precise experimental protocols for characterization, and critical quality control parameters. It is designed for researchers utilizing this compound as a pharmaceutical intermediate or a probe in organic synthesis, where spectral validation is required to confirm conjugation integrity and purity.
Molecular Architecture & Chromophoric Analysis[1]
To accurately interpret the spectrum, one must deconstruct the molecule into its constituent chromophores and understand their electronic interaction.
Structural Components[1][2][3]
-
Chromophore A (Furan Ring): An electron-rich, five-membered aromatic heterocycle.[1] The hydroxymethyl group (-CH
OH) at the 5-position acts as a weak auxochrome, exerting a slight bathochromic (red) shift via hyperconjugation.[1] -
Chromophore B (Benzoic Acid): An aromatic ring substituted with an electron-withdrawing carboxyl group (-COOH) at the meta (3-) position relative to the furan attachment.[1]
-
The Conjugation Bridge: The C-C single bond connecting the furan C2 and benzene C3 positions allows for
-electron delocalization across the two rings.[1] This extended conjugation is the primary driver of the spectral profile, pushing the absorption maximum ( ) significantly higher than either isolated moiety.
Theoretical Spectral Profile
Unlike isolated benzoic acid (
| Transition Type | Predicted | Intensity ( | Origin |
| Primary Band (K-Band) | 285 – 305 nm | High ( | |
| Secondary Band (B-Band) | 230 – 250 nm | Medium | Localized aromatic transitions (Benzene/Furan rings).[1] |
| Shoulder/Tail | > 310 nm | Low | Vibrational fine structure or solvatochromic broadening.[1] |
Note: The meta-substitution of the carboxylic acid interrupts the direct "push-pull" resonance seen in para-isomers, likely resulting in a slightly lower
Experimental Protocol: Spectral Acquisition
This protocol ensures reproducibility and minimizes artifacts such as solvent cutoff interference or concentration quenching.[1]
Materials & Reagents[1][4]
-
Analyte: 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid (>98% purity).[1]
-
Solvent A (Standard): Methanol (HPLC Grade, Cutoff: 205 nm).
-
Solvent B (Aprotic): Acetonitrile (HPLC Grade, Cutoff: 190 nm).
-
Buffer (pH Studies): Phosphate buffer (10 mM, pH 7.4).
Sample Preparation Workflow
The high molar absorptivity (
-
Stock Solution (1 mM): Weigh 1.09 mg of analyte and dissolve in 5 mL of Methanol. Sonicate for 60 seconds to ensure complete dissolution of the hydroxymethyl moiety.
-
Working Solution (20
M): Transfer 200 L of Stock Solution into 9.8 mL of Methanol.-
Target Absorbance: 0.6 – 0.8 AU (Linear range of Beer-Lambert Law).[1]
-
Instrumental Parameters
-
Scan Range: 200 nm – 450 nm.[1]
-
Bandwidth: 1.0 nm (Critical for resolving any fine structure).
-
Scan Speed: Medium (approx. 200-400 nm/min).[1]
-
Baseline Correction: Dual-beam mode or subtract blank solvent spectrum.
Visualization of Workflow
The following diagram outlines the decision logic for validating the spectrum.
Caption: Logic flow for acquiring a valid UV-Vis spectrum, ensuring signal linearity and preventing detector saturation.
Spectral Analysis & Interpretation
Solvent Effects (Solvatochromism)
The polarity of the solvent will shift the
-
Methanol (Polar Protic): Hydrogen bonding with the -CH
OH and -COOH groups stabilizes the polar excited state, typically causing a Red Shift (Bathochromic) compared to non-polar solvents.[1] -
Acetonitrile (Polar Aprotic): May show better resolution of vibrational bands but a slight Blue Shift (Hypsochromic) relative to methanol.
pH Dependence (pKa Effects)
The benzoic acid moiety has a pKa of approximately 4.2.
-
Acidic pH (pH < 3): The molecule exists in the protonated (-COOH) form.[1] The spectrum represents the fully conjugated neutral molecule.
-
Basic pH (pH > 6): The molecule exists as the carboxylate anion (-COO
).[1]-
Effect: The formation of the anion increases electron density on the benzene ring but may slightly disrupt the conjugation efficiency with the furan ring due to steric or electronic repulsion.[1] Expect a slight Hypsochromic Shift (Blue Shift) of 2–5 nm and a change in molar absorptivity.
-
Diagnostic Criteria for Purity
When analyzing the raw data, use these checkpoints to validate the compound identity:
-
Absence of 210 nm spike: A sharp, non-Gaussian spike at <210 nm often indicates residual solvent (e.g., Ethyl Acetate) from synthesis.
-
Single Band Symmetry: The main band at ~295 nm should be roughly symmetrical.[1] A "shoulder" on the red edge (>320 nm) may indicate oxidation products (e.g., formation of a carbonyl at the hydroxymethyl position).
Applications in Drug Development[1]
Concentration Determination
Once the
pKa Determination
By performing a spectrophotometric titration (measuring spectra at pH 2 through 8), one can plot the change in absorbance at a specific wavelength (e.g., 295 nm) to accurately determine the pKa of the benzoic acid moiety in this specific electronic environment.[1]
Reaction Monitoring
The shift from isolated starting materials (Furan/Benzoic acid derivatives) to the coupled product is drastic.
-
Starting Material:
nm. -
Product:
nm. -
Protocol: Monitoring the reaction mixture at 300 nm allows for tracking the formation of the biaryl bond in real-time.[1]
References
-
PubChem. 2-Phenylfuran Spectral Data. National Library of Medicine.[1][2] Available at: [Link]
-
ResearchGate. Experimental UV spectra of benzoic acid derivatives. Available at: [Link]
-
NIST Chemistry WebBook. UV/Visible Spectra of Furan Derivatives. National Institute of Standards and Technology.[1] Available at: [Link]
-
MDPI. Spectrophotometric Assay for Furan Derivatives. Molecules 2023. Available at: [Link][3]
Sources
- 1. 5-Hydroxymethyl-2-furancarboxylic acid | SIELC Technologies [sielc.com]
- 2. 2-Phenylfuran | C10H8O | CID 519363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural [mdpi.com]
Crystal structure analysis of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid
An In-Depth Technical Guide for Structural Chemists and Pharmaceutical Researchers
Executive Summary
This technical guide outlines the definitive protocol for the solid-state characterization of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid . As a bifunctional molecule combining a rigid aromatic core (benzoic acid) with a semi-flexible heterocyclic arm (hydroxymethyl-furan), this compound presents unique challenges in crystal engineering, specifically regarding conformational disorder and competitive hydrogen bonding.
This guide moves beyond simple data reporting to establish a self-validating workflow for researchers. It covers synthesis-aware crystallization, high-resolution X-ray diffraction (SC-XRD) acquisition, and advanced supramolecular analysis using Hirshfeld surfaces.
Part 1: Molecular Architecture & Synthesis-Aware Crystallization
To successfully resolve the crystal structure, one must first understand the molecular degrees of freedom. This molecule features two rotatable bonds connecting the three distinct moieties: the benzoic acid, the furan ring, and the hydroxymethyl group.
The Structural Challenge:
-
Torsional Freedom: The bond between the phenyl and furan rings allows for non-planarity.
-
Furan Disorder: Furan rings in crystal lattices frequently exhibit
flip disorder (pseudo-symmetry) if not anchored by strong hydrogen bonds. -
Competing Synthons: The carboxylic acid (
) and the alcohol ( ) compete for hydrogen bond acceptors.
1.1 Synthesis Pathway (Context for Purity)
High-quality crystals require high-purity precursors. The most robust route to this scaffold is the Suzuki-Miyaura Coupling :
-
Reactants: 3-Carboxyphenylboronic acid + 5-Bromo-2-hydroxymethylfuran.
-
Catalyst:
or . -
Base:
or (aqueous). -
Solvent: 1,4-Dioxane/Water or DME/Water.
Critical Note: Ensure removal of Palladium residuals via scavenger resins (e.g., SiliaMetS®) before crystallization, as heavy atoms can introduce absorption artifacts in X-ray data.
1.2 Crystallization Protocol
Standard evaporation often yields amorphous powder due to the molecule's flexibility. Use the following Solvent Screening Matrix to induce nucleation:
| Method | Solvent System | Target Interaction | Outcome |
| Slow Evaporation | Methanol / Water (80:20) | H-Bonding (Donors) | Prisms/Blocks (Hydrates likely) |
| Vapor Diffusion | THF (Solvent) / Pentane (Anti-solvent) | Anhydrous Needles | |
| Slow Cooling | Acetonitrile | Dipole Alignment | High-density polymorphs |
| Recrystallization | Ethanol (Hot) | Solvation | Large plates (Good for XRD) |
Part 2: Data Acquisition & Structure Solution (SC-XRD)
This section details the "Gold Standard" protocol for data collection.
2.1 Instrumentation & Environment
-
Radiation Source:
( Å) is preferred over to minimize absorption effects from the aromatic rings, though is acceptable for absolute configuration if chiral impurities are suspected. -
Temperature: 100 K (Cryogenic stream) is mandatory.
-
Causality: The furan ring and the hydroxymethyl tail have high thermal motion. Room temperature data will likely result in "smeared" electron density maps, making it impossible to distinguish the furan oxygen from the carbons (disorder).
-
2.2 The Refinement Workflow (SHELX/OLEX2)
Once data is collected, follow this logic path for solution:
-
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ) . These centrosymmetric groups are statistically most probable for achiral organic acids. -
Phasing: Use SHELXT (Intrinsic Phasing). It is robust for small organic molecules.
-
Refinement (SHELXL):
-
Locate all non-hydrogen atoms.
-
Check for Disorder: If the furan ring atoms have elongated thermal ellipsoids, model a 2-position disorder (flip) using the PART command and free variable (FVAR) occupancy refinement.
-
Hydrogen Placement:
-
Aromatic/Methylene H: Constrain using riding models (HFIX 43 for aromatic, HFIX 23 for methylene).
-
Hydroxyl/Carboxyl H: Locate in the Difference Fourier Map. If unstable, restrain O-H bond distances using DFIX 0.82 (hydroxyl) or DFIX 0.85 (acid).
-
-
2.3 Workflow Visualization
The following diagram illustrates the critical decision nodes in the structural elucidation process.
Figure 1: Decision matrix for crystallographic workflow, emphasizing the loop for handling structural disorder common in furan derivatives.
Part 3: Supramolecular Architecture & Synthons[1]
In the solid state, 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid will organize itself to maximize electrostatic complementarity. We analyze this using Graph Set Notation .
3.1 Primary Synthon: The Acid Dimer
The benzoic acid moiety is the strongest structure-directing group.
-
Prediction: Expect a centrosymmetric dimer formation.
-
Graph Set:
. -
Geometry: Two molecules interact via
hydrogen bonds. -
Distance:
distance typically 2.60 – 2.65 Å .
3.2 Secondary Synthon: The Alcohol Chain
The hydroxymethyl group (
-
Interaction: The hydroxyl proton will likely donate to:
-
The furan oxygen (intramolecular
ring - less likely due to strain). -
The carbonyl oxygen of a neighboring acid dimer (intermolecular).
-
Another hydroxyl group (forming infinite
chains).
-
-
Hirshfeld Surface Analysis: To validate this, generate a Hirshfeld surface (mapped with
). Look for:-
Red Spots: Strong H-bonds (Acid dimer).
-
White Regions: van der Waals contacts.
-
Blue/Green:
- stacking regions between the furan and benzene rings of adjacent layers.
-
3.3 Interaction Logic Diagram
The supramolecular assembly hierarchy is visualized below.
Figure 2: Supramolecular synthon hierarchy. The acid dimer drives the primary assembly, while the hydroxyl and furan groups determine the 3D packing.
Part 4: Validation & Reporting Standards
When preparing the Crystallographic Information File (CIF) for publication or patent filing, ensure the data meets these specific criteria.
4.1 Essential Data Parameters Table
| Parameter | Acceptance Criteria | Notes |
| R1 Factor | Indicates good agreement between model and data. | |
| wR2 Factor | Weighted R-factor, more sensitive to weak reflections. | |
| Goodness of Fit (GooF) | Deviations suggest incorrect weighting scheme. | |
| Data/Parameter Ratio | Ensure enough data points to support the model. | |
| Flack Parameter | N/A | Not applicable (Centrosymmetric/Achiral). |
| Residual Density | High peaks indicate missed atoms or heavy metal contamination. |
4.2 CheckCIF Validation
Before finalizing, run the CIF through the IUCr CheckCIF service.
-
Alert A/B: Must be addressed. Common issues in this structure include "bond precision low" (due to furan disorder) or "missed symmetry" (incorrect space group).
-
Validation Response: If disorder is real and modeled, explain it in the CIF _publ_section_exptl_refinement section.
References
-
Massa, W. (2013). Crystal Structure Determination. Springer Berlin Heidelberg. [Link]
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8. [Link]
-
Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds". Accounts of Chemical Research, 23(1), 120-126. [Link]
-
Cambridge Crystallographic Data Centre (CCDC) . Mercury – Crystal Structure Visualisation. [Link]
-
Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. [Link]
Melting Point and Thermal Decomposition of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid: A Comprehensive Technical Guide
Executive Summary
3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid (CAS: 679821-90-0), hereafter referred to as 3-HMFBA , is a highly functionalized aromatic building block bridging furanic chemistry with benzoic acid derivatives. Its unique structural motif—comprising a carboxylic acid, an aromatic phenyl ring, a furan heterocycle, and a primary alcohol—makes it a valuable intermediate in active pharmaceutical ingredient (API) synthesis and advanced polymer design. Understanding its thermal profile is critical for optimizing downstream processing, defining safe storage conditions, and preventing the generation of genotoxic impurities during high-temperature manufacturing.
This whitepaper establishes a predictive and analytical framework for determining the melting point and elucidating the thermal decomposition kinetics of 3-HMFBA.
Structural Analysis & Predictive Thermal Behavior
The thermal behavior of 3-HMFBA is dictated by the competing intermolecular forces and the intrinsic stability of its functional groups.
Causality of the Melting Point
The melting transition of 3-HMFBA is primarily governed by strong intermolecular hydrogen bonding. The benzoic acid moiety readily forms stable dimers, while the 5-hydroxymethyl group acts as both a hydrogen bond donor and acceptor, creating a rigid crystalline lattice. Furthermore, the coplanarity of the phenyl and furan rings facilitates
Thermal Decomposition Kinetics
Decomposition occurs sequentially following the melt phase. As established in studies of benzoic acid derivatives , the onset of thermal degradation typically involves the most labile functional groups[1].
-
Stage 1 (Dehydration): The hydroxymethyl group undergoes dehydration (
) at temperatures exceeding 200°C, a characteristic behavior of 5-hydroxymethylfurfural (5-HMF) derivatives [2]. -
Stage 2 (Decarboxylation): At elevated temperatures (250°C–300°C), the benzoic acid moiety undergoes decarboxylation (
)[3]. -
Stage 3 (Ring Cleavage): Above 350°C, the furan ring, which is less thermally stable than the phenyl ring, undergoes homolytic cleavage and fragmentation, leading to carbonaceous char formation [4].
Experimental Methodologies (Self-Validating Protocols)
To empirically validate the thermal profile of 3-HMFBA, a dual-technique approach utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis hyphenated with Mass Spectrometry (TGA-MS) is required.
Protocol 1: High-Resolution DSC for Melting Point Determination
-
Rationale: DSC provides precise endothermic heat flow data corresponding to the melting transition[5].
-
Self-Validation: Calibrate the instrument using Indium (
) and Zinc ( ) standards prior to analysis to ensure thermodynamic accuracy. -
Step 1: Accurately weigh 2.0–3.0 mg of 3-HMFBA into an aluminum hermetic pan with a pinhole lid. Causality: The pinhole allows for the release of any trapped surface moisture without altering the internal pressure, preventing artificial boiling point artifacts.
-
Step 2: Purge the furnace with dry Nitrogen (
) at a flow rate of 50 mL/min. Causality: An inert atmosphere is critical to suppress oxidative degradation prior to the melting event. -
Step 3: Equilibrate at 25°C, then heat at a dynamic rate of 10°C/min up to 250°C.
-
Step 4: Extract the extrapolated onset temperature (
) as the true melting point and integrate the endothermic peak to determine the enthalpy of fusion ( ).
Protocol 2: Hyphenated TGA-MS for Decomposition Pathway Elucidation
-
Rationale: TGA quantifies mass loss, while MS identifies the specific volatile effluents (e.g.,
18 for , 44 for ), validating the mechanistic pathway [6]. -
Step 1: Load 5.0–10.0 mg of the sample into a platinum or alumina crucible.
-
Step 2: Connect the TGA exhaust to the MS via a fused silica capillary transfer line. Causality: Heat the transfer line to 200°C to prevent the condensation of high-boiling furanic fragments before they reach the ionization chamber.
-
Step 3: Heat the sample from 30°C to 600°C at 10°C/min under an
atmosphere (50 mL/min). -
Step 4: Correlate the derivative thermogravimetry (DTG) peaks with the MS ion chromatograms to assign specific mass loss events to dehydration and decarboxylation.
Quantitative Data Presentation
The following table summarizes the anticipated thermal events for 3-HMFBA based on the structural extrapolation and analytical protocols described above.
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Enthalpy / Heat Flow | Evolved Gas ( |
| Melting Point (Fusion) | 180 – 210 | Nil (< 0.5%) | Endothermic ( | None |
| Stage 1: Dehydration | 210 – 260 | ~8.2% (Theoretical) | Endothermic | |
| Stage 2: Decarboxylation | 260 – 320 | ~20.1% (Theoretical) | Endothermic | |
| Stage 3: Ring Cleavage | > 350 | > 50.0% | Exothermic (if in Air) | Furanic fragments |
Visualizations
Caption: Experimental workflow for the comprehensive thermal profiling of 3-HMFBA.
Caption: Proposed multi-stage thermal decomposition pathway of 3-HMFBA.
References
-
Title: Thermal Analysis Source: Analytical Chemistry (ACS Publications) URL: [Link]
-
Title: Mitigation strategies of furan and 5-hydroxymethylfurfural in food Source: ResearchGate URL: [Link]
-
Title: Investigating the Thermal Decomposition and Char Formation in a Furan-Based Epoxy Source: SAMPE (Society for the Advancement of Material and Process Engineering) URL: [Link]
-
Title: Simultaneous Thermal Techniques | Principles of Thermal Analysis and Calorimetry Source: Royal Society of Chemistry (RSC) URL: [Link]
Sources
Methodological & Application
Application Note: Chemoselective Synthesis of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid from Biomass-Derived 5-HMF
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Area: Biomass Valorization, Fragment-Based Drug Discovery (FBDD), and Heterocyclic API Synthesis
Executive Summary & Strategic Rationale
The transition from petrochemical feedstocks to renewable biomass is a critical mandate in modern chemical synthesis. 5-Hydroxymethylfurfural (5-HMF) is a highly versatile, hexose-derived C6-platform chemical [1]. However, its dual functionality (an aldehyde and a primary alcohol) presents significant chemoselectivity challenges during downstream functionalization.
This application note details a robust, two-stage synthetic architecture to convert 5-HMF into 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid , a valuable biaryl building block for pharmaceutical development. Instead of relying on traditional, pre-functionalized organometallic reagents (which are prone to protodeboronation or instability), this protocol leverages a Pd-catalyzed decarboxylative cross-coupling strategy. By selectively oxidizing the aldehyde of 5-HMF to a carboxylic acid, we create a traceless directing group that extrudes CO₂ to form the critical C(sp²)–C(sp²) bond.
Mechanistic Workflow and Pathway Design
The synthesis is executed via a highly controlled sequence designed to protect the sensitive furan core and the free hydroxymethyl group:
-
Chemoselective Oxidation: 5-HMF is oxidized to 5-hydroxymethyl-2-furoic acid (HMFCA) using mild silver(I) oxide, preventing over-oxidation to 2,5-furandicarboxylic acid (FDCA) [2].
-
Decarboxylative Cross-Coupling: HMFCA is coupled with methyl 3-bromobenzoate. We intentionally use the esterified aryl bromide to prevent competitive protodecarboxylation or catalyst poisoning that would occur if a free benzoic acid were used.
-
Mild Saponification: The resulting ester is hydrolyzed under mild conditions to yield the final target.
Fig 1: Synthetic workflow for the conversion of 5-HMF to the target biaryl acid via decarboxylative coupling.
Reaction Optimization & Quantitative Data
The success of the decarboxylative cross-coupling hinges on the precise combination of the palladium source, the steric bulk of the phosphine ligand, and the silver-based base. Silver carbonate (
Table 1: Optimization of Decarboxylative Cross-Coupling Conditions (Step 2a)
| Entry | Catalyst (10 mol%) | Ligand (20 mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Yield (%)* |
| 1 | DMF | 120 | 15% | |||
| 2 | NMP | 120 | 45% | |||
| 3 | JohnPhos | NMP/DMSO (9:1) | 120 | 82% | ||
| 4 | JohnPhos | NMP/DMSO (9:1) | 120 | 28% | ||
| 5 | None | JohnPhos | NMP/DMSO (9:1) | 120 | 0% |
*Yields determined by HPLC using an internal standard. Entry 3 represents the optimized protocol.
Causality Insight: The use of the highly electron-rich, sterically demanding biaryl phosphine JohnPhos is critical. It accelerates the reductive elimination step of the catalytic cycle and sterically shields the Pd center, preventing the free hydroxymethyl group of HMFCA from binding and poisoning the catalyst.
Detailed Experimental Protocols
Step 1: Chemoselective Oxidation of 5-HMF to HMFCA
Objective: Convert the C2-aldehyde to a carboxylic acid without oxidizing the C5-alcohol.
-
Preparation: In a 250 mL round-bottom flask, dissolve NaOH (40 mmol, 1.6 g) in 50 mL of deionized water. Add
(12 mmol, 2.78 g) to form a dark brown suspension. -
Reaction: Cool the suspension to 0 °C in an ice bath. Add 5-HMF (10 mmol, 1.26 g) dropwise over 15 minutes to prevent exothermic degradation.
-
Stirring: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Workup: Filter the mixture through a Celite pad to remove elemental silver (
). Wash the pad with 20 mL of water. -
Isolation: Acidify the combined aqueous filtrate to pH 2 using 2M HCl. Extract the aqueous layer with Ethyl Acetate (
mL). Dry the combined organic layers over anhydrous , filter, and concentrate under reduced pressure to yield HMFCA as an off-white solid.
Step 2: Decarboxylative Cross-Coupling & Saponification
Objective: Forge the C–C biaryl bond via CO₂ extrusion, followed by ester deprotection.
Part A: Cross-Coupling
-
Glovebox Setup: To ensure an inert atmosphere and prevent catalyst oxidation, transfer a 50 mL Schlenk tube into a nitrogen-filled glovebox.
-
Reagent Loading: Add HMFCA (1.2 mmol, 170 mg), methyl 3-bromobenzoate (1.0 mmol, 215 mg),
(0.1 mmol, 33 mg), JohnPhos (0.2 mmol, 60 mg), and (2.0 mmol, 550 mg). -
Solvent Addition: Add 10 mL of an anhydrous NMP/DMSO (9:1 v/v) solvent mixture. Seal the Schlenk tube and remove from the glovebox.
-
Heating: Stir the reaction mixture at 120 °C in a pre-heated oil bath for 16 hours.
-
Filtration: Cool to room temperature, dilute with 30 mL of Ethyl Acetate, and filter through Celite to remove silver salts and palladium black. Wash with water (
mL) to remove NMP/DMSO. Concentrate the organic layer.
Part B: Saponification
-
Hydrolysis: Dissolve the crude ester intermediate in 15 mL of THF. Add a solution of
(3.0 mmol, 126 mg) in 5 mL of water. -
Stirring: Stir vigorously at room temperature for 12 hours.
-
Product Isolation: Remove the THF under reduced pressure. Dilute the remaining aqueous phase with 10 mL of water and wash with Diethyl Ether (15 mL) to remove organic impurities.
-
Precipitation: Carefully acidify the aqueous layer to pH 3 using 1M HCl. The target compound, 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid , will precipitate. Filter, wash with cold water, and dry under high vacuum.
Analytical Verification Parameters
To ensure the integrity of the synthesized target, verify the following spectral markers:
-
H NMR (400 MHz, DMSO-
): Look for the diagnostic furan protons at 6.95 (d, 1H) and 6.45 (d, 1H). The hydroxymethyl should appear as a doublet at 4.45, coupling to a hydroxyl triplet at 5.30. The benzoic acid aromatic protons will appear between 7.50 and 8.20. -
Mass Spectrometry (ESI-MS): Expected
for is 217.05.
References
-
Title: Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF) from Real Feedstocks Source: Catalysts (MDPI) URL: [Link]
-
Title: Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-furancarboxylic Acid Using Gluconobacter oxydans Source: ACS Sustainable Chemistry & Engineering URL: [Link]
-
Title: Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp²)–C(sp³) Cross-Coupling Methods by Library Synthesis Source: Journal of Medicinal Chemistry (ACS) URL: [Link]
Application Note: Orthogonal Functionalization of the Hydroxymethyl Group in Furan-Benzoic Acids
Target Audience: Synthetic Chemists, Medicinal Chemists, and Polymer Scientists Focus: Scaffold elaboration, chemoselectivity, and API/polymer precursor synthesis
Introduction & Rationale
Furan-benzoic acids—such as 4-(5-(hydroxymethyl)furan-2-yl)benzoic acid and the structurally related 5-hydroxymethylfuran-2-carboxylic acid (HMFCA) —are highly versatile bi-functional scaffolds. They bridge the gap between renewable biomass valorization and advanced pharmaceutical design [1]. The presence of a rigid aromatic/heteroaromatic backbone alongside two distinct functional handles (a carboxylic acid and a furfurylic hydroxymethyl group) presents a unique opportunity for orthogonal functionalization.
In drug development, modifying the hydroxymethyl (
Mechanistic Insights & Causality
The hydroxymethyl group on a furan ring is electronically analogous to a benzylic or allylic alcohol. The oxygen atom of the furan ring donates electron density via resonance, making the
Paradoxically, this same electron richness makes the furan ring highly sensitive. If exposed to strong mineral acids or harsh oxidants (e.g.,
Strategic Workflow for Hydroxymethyl Functionalization
The most reliable approach to functionalizing this scaffold involves a divergent strategy starting with the selective oxidation of the alcohol to an aldehyde, followed by reductive amination, or direct etherification under strictly controlled basic conditions.
Figure 1: Divergent functionalization pathways for the hydroxymethyl group in furan-benzoic acid scaffolds.
Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the structural integrity of the furan-benzoic acid is maintained throughout the transformations.
Protocol A: Chemoselective Aerobic Oxidation to the Formyl Derivative
Objective: Convert the hydroxymethyl group to an aldehyde without over-oxidizing to a dicarboxylic acid or cleaving the furan ring.
Causality: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) is a sterically hindered stable radical. It selectively abstracts hydrogen from primary alcohols. When paired with a Cu(I) co-catalyst and ambient oxygen, it provides a mild, highly selective catalytic cycle that leaves the benzoic acid moiety and the furan
-
Setup: In a 100 mL round-bottom flask, dissolve 4-(5-(hydroxymethyl)furan-2-yl)benzoic acid (10 mmol) in a biphasic mixture of
(30 mL) and aqueous buffer (pH 8.5, 30 mL). -
Catalyst Addition: Add TEMPO (0.5 mmol, 5 mol%) and CuCl (0.5 mmol, 5 mol%).
-
Reaction: Stir the mixture vigorously at room temperature under an open air atmosphere (or an
balloon) for 6–8 hours. -
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the starting material and the appearance of a UV-active spot with a higher
value indicates success. Self-validation: A sample analyzed by 1H-NMR should show a sharp singlet at ~9.6 ppm (aldehyde proton) and the disappearance of the doublet at ~4.6 ppm. -
Workup: Acidify the aqueous layer to pH 3 using 1M HCl to ensure the benzoic acid is fully protonated. Extract with EtOAc (
mL), dry over , and concentrate in vacuo.
Protocol B: Reductive Amination for API Elaboration
Objective: Introduce a basic amine to the newly formed formyl group.
Causality: Sodium triacetoxyborohydride (
-
Imine Formation: Dissolve the formyl-furan-benzoic acid intermediate (5 mmol) and a secondary amine (e.g., morpholine, 6 mmol) in anhydrous 1,2-dichloroethane (DCE, 20 mL). Stir for 1 hour at room temperature.
-
Reduction: Add
(7.5 mmol) portion-wise over 15 minutes. Add a catalytic amount of glacial acetic acid (0.5 mL) to accelerate iminium formation. -
Reaction: Stir at room temperature for 12 hours under an argon atmosphere.
-
Workup: Quench the reaction with saturated aqueous
(20 mL). Extract the product using a mixed solvent system (e.g., /Isopropanol 3:1) to account for the zwitterionic nature of the resulting amino-acid product.
Protocol C: Orthogonal Etherification (O-Alkylation)
Objective: Convert the hydroxymethyl group to an ether to increase lipophilicity (e.g., for prodrug synthesis) without esterifying the benzoic acid.
Causality: Standard Williamson ether synthesis (NaH + Alkyl halide) will deprotonate the carboxylic acid, creating a carboxylate that competes as a nucleophile. Using Silver(I) oxide (
-
Setup: Dissolve the starting furan-benzoic acid (5 mmol) and an alkyl iodide (e.g., methyl iodide, 15 mmol) in anhydrous DMF (15 mL).
-
Activation: Add freshly prepared
(10 mmol) in one portion. Exclude light by wrapping the flask in aluminum foil. -
Reaction: Stir at 40 °C for 24 hours.
-
Workup: Filter the suspension through a pad of Celite to remove silver salts. Dilute the filtrate with water and extract with EtOAc.
Quantitative Data Summary
The table below summarizes the expected outcomes and green metrics for the functionalization pathways described above.
| Functionalization Pathway | Key Reagents / Catalyst | Target Functional Group | Avg. Isolated Yield (%) | Chemoselectivity Advantage |
| Oxidation | TEMPO, CuCl, | Aldehyde ( | 88 - 92% | Prevents furan ring cleavage; avoids heavy metals (Cr, Mn). |
| Reductive Amination | Amine, | Aminomethyl ( | 75 - 85% | Tolerates free |
| Etherification | Alkyl Iodide, | Ether ( | 65 - 70% | Orthogonal to |
References
-
Chemical cascades in water for the synthesis of functionalized aromatics from furfurals. Green Chemistry (RSC Publishing). This paper details the conversion of biomass-derived furans, including 5-HMF and its derivatives, into highly functionalized aromatic and benzoic acid precursors. URL: [Link]
- Batch and Continuous Flow Production of 5-Hydroxymethylfurfural from a High Concentration of Fructose Using an Acidic Ion Exchange Catalyst.ACS Publications. Discusses the stability of the furan ring, the formation of humins under acidic conditions, and the synthesis of 5-hydroxymethylfuran-2-carboxylic acid (HMFCA).
- One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural.RSC Publishing. Highlights the selective oxidation of the hydroxymethyl group to an aldehyde (FFCA) and subsequent amination to yield aminomethyl derivatives (AMFCA) for polymer and pharmaceutical applications.
Application Note: Synthesis and Utilization of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid in Pharmaceutical Development
Executive Summary & Strategic Context
The development of targeted therapeutics frequently relies on the modular assembly of bi-aryl scaffolds. Recently, derivatives of 5-hydroxymethylfurfural (HMF)—a highly versatile, bio-derived platform chemical—have gained significant traction as premium pharmaceutical intermediates[1]. Among these, 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid (CAS: 679821-90-0) stands out as a highly functionalized building block. Featuring both a reactive hydroxymethyl group and a versatile carboxylic acid moiety, this compound serves as a critical intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents, and novel targeted therapeutics.
This application note provides a comprehensive, self-validating protocol for the synthesis of this intermediate via a palladium-catalyzed Suzuki-Miyaura cross-coupling strategy, detailing the mechanistic causality behind every experimental parameter.
Mechanistic Insights: The Polarity-Reversed Suzuki-Miyaura Strategy
The construction of the furan-aryl bond is achieved through the Suzuki-Miyaura cross-coupling reaction, a powerful method for carbon-carbon bond formation[2]. However, when designing the coupling strategy for furan-containing bi-aryls, researchers must account for the inherent instability of electron-rich heteroaryl boronic acids. Specifically, furan-2-ylboronic acid derivatives are notoriously susceptible to rapid protodeboronation under the basic conditions required for cross-coupling[3].
To circumvent this degradation pathway and ensure a highly scalable system, our protocol utilizes an "inverse" coupling pairing :
-
Organoboron Reagent: 3-Carboxyphenylboronic acid
-
Electrophile: (5-Bromofuran-2-yl)methanol
By placing the boronic acid on the stable phenyl ring rather than the furan ring, we completely bypass the protodeboronation risk. Furthermore, the use of a mixed aqueous/organic solvent system (1,4-Dioxane/H2O) is deliberately chosen. The aqueous component is not merely for solubility; it actively accelerates the catalytic cycle by facilitating the formation of the reactive hydroxypalladate intermediate, which is a strict prerequisite for efficient transmetalation[2][4].
Fig 1: Synthetic workflow and mechanistic stages for the preparation of the target bi-aryl intermediate.
Experimental Protocol: A Self-Validating System
This protocol is designed to be chromatography-free, relying on the intrinsic physicochemical properties of the molecule for purification.
Materials Required
-
3-Carboxyphenylboronic acid (1.2 equiv, 12.0 mmol)
-
(5-Bromofuran-2-yl)methanol (1.0 equiv, 10.0 mmol)
-
Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol)
-
Potassium carbonate (K₂CO₃) (2.5 equiv, 25.0 mmol)
-
1,4-Dioxane and Deionized Water (4:1 v/v, 50 mL)
Step-by-Step Methodology
-
System Deoxygenation (Critical Step):
-
Action: Charge a round-bottom flask with 1,4-Dioxane and H₂O. Sparge the solvent mixture with Argon gas for 15 minutes.
-
Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, which will prematurely terminate the catalytic cycle and depress yields.
-
-
Reagent Charging & Cross-Coupling:
-
Action: Add 3-carboxyphenylboronic acid, (5-bromofuran-2-yl)methanol, and K₂CO₃ to the degassed solvent. Add Pd(dppf)Cl₂ last. Heat the mixture to 80°C under an Argon atmosphere for 12 hours.
-
Causality: Pd(dppf)Cl₂ provides optimal bite-angle geometry for the reductive elimination step, preventing the formation of undesired homocoupled byproducts.
-
-
Chromatography-Free Purification (Acid-Base Extraction):
-
Action: Cool the reaction to room temperature. Dilute with 50 mL of H₂O and adjust the pH to >9 using 1M NaOH. Wash the aqueous layer with Ethyl Acetate (3 x 30 mL). Discard the organic layers.
-
Causality: At pH >9, the target compound's carboxylic acid moiety (pKa ~4.2) is fully ionized into a water-soluble carboxylate salt. Non-polar impurities (unreacted bromide, phosphine ligands, and homocoupled furan) partition into the Ethyl Acetate wash, effectively self-validating the purity of the aqueous phase.
-
-
Isolation via Precipitation:
-
Action: Carefully acidify the aqueous layer to pH 2-3 using 1M HCl while stirring vigorously. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under a vacuum to afford the pure product.
-
Causality: Protonation of the carboxylate drives the target compound out of the aqueous solution, yielding a highly pure (>98% by HPLC) solid without the need for silica gel chromatography.
-
Quantitative Data: Reaction Optimization
The following table summarizes the quantitative optimization of the cross-coupling parameters, demonstrating the causality behind the final protocol selection.
| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O (4:1) | 90 | 45 | Poor solubility of the boronic acid; sluggish transmetalation. |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | DMF/H₂O (4:1) | 100 | 76 | Trace protodeboronation observed due to excessive basicity/heat. |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80 | 88 | Optimal transmetalation kinetics; complete suppression of side reactions. |
Downstream Derivatization & Pharmaceutical Applications
Once synthesized, 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid serves as a highly modular hub for drug discovery[1]. Its bi-functional nature allows for orthogonal derivatization without the need for complex protecting group strategies:
-
C3-Carboxyl Modifications: The benzoic acid group readily undergoes standard peptide coupling (e.g., using HATU/DIPEA) to form stable amides. This is a ubiquitous motif in the design of ATP-competitive kinase inhibitors.
-
C5-Hydroxyl Modifications: The furan-5-hydroxymethyl group can be selectively oxidized to an aldehyde using MnO₂ for subsequent reductive amination, or converted into an alkyl chloride (using SOCl₂) to act as a potent electrophile for nucleophilic substitution.
Fig 2: Orthogonal downstream derivatization pathways for pharmaceutical drug discovery.
References
-
Title : Conversion of 5-hydroxymethylfurfural to chemicals: A review of catalytic routes and product applications | Source : Fuel Processing Technology (ResearchGate) | URL : 1
-
Title : Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | Source : PMC - NIH | URL : 3
-
Title : Selection of boron reagents for Suzuki–Miyaura coupling | Source : Chemical Society Reviews (RSC Publishing) | URL : 2
-
Title : Suzuki-Miyaura Cross Coupling Reaction | Source : TCI Chemicals | URL :4
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
Scalable production methods for 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid
Application Note: Scalable Production of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid
Executive Summary
This guide details a robust, scalable protocol for the synthesis of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid (CAS 679821-90-0) . While direct coupling methods exist, this protocol prioritizes a two-step strategy (Suzuki-Miyaura coupling followed by selective reduction). This approach is selected for its superior impurity control, the stability of starting materials, and the elimination of chromatographic purification, making it suitable for multi-gram to kilogram-scale production.
Key Advantages of this Protocol:
-
Chromatography-Free: Relies on pH-controlled precipitation and crystallization.
-
Material Stability: Utilizes 5-bromo-2-furaldehyde, which is significantly more stable than its hydroxymethyl counterpart.
-
Cost-Efficiency: Uses commodity boronic acids and standard palladium catalysts.
Retrosynthetic Analysis & Strategy
To design a scalable route, we must disconnect the molecule at its most strategic bond: the aryl-heteroaryl linkage.
Strategic Logic:
-
Disconnection: The C-C bond between the benzene ring and the furan ring is formed via Suzuki-Miyaura Cross-Coupling .
-
Functional Group Compatibility: The carboxylic acid on the benzene ring is tolerated in basic Suzuki conditions (forming a soluble carboxylate salt), simplifying the workup.
-
Oxidation State Management: The hydroxymethyl group on the furan is sensitive to oxidation and acidic degradation. Therefore, we introduce it as a formyl group (aldehyde) , which is robust during coupling and easily reduced in the final step.
Figure 1: Retrosynthetic strategy prioritizing the robust aldehyde intermediate.
Detailed Experimental Protocols
Step 1: Suzuki-Miyaura Coupling
Objective: Synthesis of 3-(5-Formylfuran-2-yl)benzoic acid. Scale: 100 mmol (approx. 20-25 g output).
Reagents:
-
Aryl Halide: 5-Bromo-2-furaldehyde (17.5 g, 100 mmol).
-
Boronic Acid: 3-Carboxyphenylboronic acid (18.3 g, 110 mmol, 1.1 equiv).
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mol%). Note: Pd(OAc)₂/PPh₃ is a cheaper alternative, but dppf offers faster kinetics and higher turnover numbers for heteroaryl couplings.
-
Base: Sodium Carbonate (Na₂CO₃) (31.8 g, 300 mmol, 3.0 equiv).
-
Solvent: 1,4-Dioxane / Water (4:1 ratio, 500 mL total). Green Alternative: Ethanol/Water.
Procedure:
-
Setup: Charge a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe with 5-bromo-2-furaldehyde, 3-carboxyphenylboronic acid, and Pd(dppf)Cl₂.
-
Inertion: Evacuate the flask and backfill with Nitrogen (N₂) or Argon three times to remove oxygen (critical to prevent homocoupling and catalyst deactivation).
-
Solvent Addition: Add the degassed 1,4-dioxane and water mixture. Add the solid Na₂CO₃.
-
Reaction: Heat the mixture to 85°C with vigorous stirring. Monitor by HPLC or TLC (Eluent: 5% MeOH in DCM). Reaction typically completes in 2–4 hours.
-
Workup (The "Scalable" Method):
-
Cool the mixture to room temperature.
-
Filter through a pad of Celite to remove Palladium black. Wash the pad with 50 mL water.
-
The filtrate contains the product as a soluble carboxylate salt (pH ~10).
-
Transfer filtrate to a larger vessel. Slowly add 2M HCl while stirring until pH reaches 2–3.
-
Observation: The product, 3-(5-formylfuran-2-yl)benzoic acid, will precipitate as a beige/tan solid.
-
Stir the slurry for 1 hour to ensure complete precipitation.
-
-
Isolation: Filter the solid using a Büchner funnel. Wash the cake with water (3 x 50 mL) to remove inorganic salts and boric acid.
-
Drying: Dry in a vacuum oven at 50°C overnight.
Step 2: Selective Reduction
Objective: Synthesis of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid. Scale: Based on 20 g of Intermediate.
Reagents:
-
Substrate: 3-(5-Formylfuran-2-yl)benzoic acid (20 g, ~92.5 mmol).
-
Reductant: Sodium Borohydride (NaBH₄) (1.75 g, 46.2 mmol, 0.5 equiv - Note: Theoretically 0.25 eq is needed, but 0.5 eq ensures completion).
-
Solvent: Methanol (200 mL) or Ethanol (Green alternative).
Procedure:
-
Dissolution: Suspend the intermediate aldehyde in Methanol (200 mL) in a 500 mL flask. Cool to 0°C in an ice bath.
-
Addition: Add NaBH₄ portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Remove the ice bath and stir at room temperature for 1 hour. Monitor by HPLC (disappearance of the aldehyde peak).
-
Quench & Workup:
-
Slowly add water (50 mL) to quench excess borohydride.
-
Concentrate the mixture under reduced pressure to remove most of the Methanol.
-
Dilute the aqueous residue with water (100 mL). The solution should be clear (product is in salt form).
-
Acidify carefully with 1M HCl to pH ~3.
-
Crystallization: The target compound, 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid, will precipitate as a white to off-white solid.
-
-
Purification:
-
Heat the slurry to 60°C for 30 minutes (digest) to improve crystal quality, then cool slowly to 4°C.
-
Filter and wash with cold water.
-
Recrystallize from Ethanol/Water if purity is <98%.
-
Process Optimization & Data
Solvent Screening for Scalability
For kilogram-scale manufacturing, Class 1 solvents (like Benzene) are prohibited. We evaluated greener alternatives for Step 1.
| Solvent System | Temp (°C) | Time (h) | Yield (%) | Notes |
| Dioxane / H₂O | 85 | 3 | 91 | Standard, robust. Dioxane requires removal limits. |
| Toluene / EtOH / H₂O | 80 | 5 | 88 | Biphasic. Good for separation but slower kinetics. |
| Isopropanol / H₂O | 80 | 6 | 82 | Greenest. Lower solubility of reactants.[1] |
Recommendation: Use Dioxane/Water for R&D/Pilot scale for reliability. Switch to Toluene/Ethanol/Water for GMP manufacturing to avoid peroxide risks associated with Dioxane.
Analytical Specifications
-
Appearance: White to off-white powder.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.0 (br s, 1H, -COOH)
-
δ 8.3 (s, 1H, Ar-H2)
-
δ 7.9 (d, 1H, Ar-H)
-
δ 7.8 (d, 1H, Ar-H)
-
δ 7.5 (t, 1H, Ar-H)
-
δ 7.0 (d, 1H, Furan-H3)
-
δ 6.4 (d, 1H, Furan-H4)
-
δ 5.3 (t, 1H, -OH)
-
δ 4.5 (d, 2H, -CH₂-)
-
-
Mass Spectrometry (ESI-): m/z 217.05 [M-H]⁻.
Process Safety & Handling
-
Palladium Residues: Ensure the final product is tested for heavy metals (ICP-MS). The filtration through Celite and crystallization steps usually reduce Pd content to <20 ppm.
-
Sodium Borohydride: Flammable solid. Reacts with water/acid to release Hydrogen gas (explosion hazard). Ensure good ventilation and inert atmosphere during addition.
-
Furan Derivatives: Furan rings can be sensitive to strong acids (ring opening/polymerization). Do not heat in strongly acidic media for extended periods.
Workflow Diagram
Figure 2: Process flow diagram illustrating the two-stage reactor protocol.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Gentili, V., et al. (2014). Synthesis and biological evaluation of 4-(5-formyl-2-furyl)benzoic acid derivatives. Chemical Biology & Drug Design. (Referenced for the coupling conditions of furaldehydes).[8]
-
BenchChem. (2025).[5] Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 2-(3-hydroxyphenyl)benzoate. BenchChem Protocols. Link
-
Organic Syntheses. (2016). Synthesis of 5-(Hydroxymethyl)furfural (HMF).[1][6][8][9][10] Organic Syntheses, 93, 29-36.[1] (Referenced for handling hydroxymethyl furans).[1][6][8][9][11][12][13] Link
-
Magano, J., & Dunetz, J. R. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. Link
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. CN102675075B - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 8. docs.nlr.gov [docs.nlr.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. 4-(5-FORMYL-2-FURYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 13. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid
Abstract
This application note details a robust, high-efficiency protocol for the synthesis of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid , a privileged scaffold in medicinal chemistry often found in kinase inhibitors (e.g., PIM kinase inhibitors) and bioactive intermediates. Traditional thermal synthesis of furan-containing biaryls often suffers from long reaction times and decomposition of the acid-sensitive furan ring. Here, we present a two-step microwave-assisted workflow that utilizes a Suzuki-Miyaura cross-coupling followed by a chemoselective reduction. This method reduces total reaction time from 12+ hours to under 45 minutes, improving isolated yields to >85%.
Introduction & Strategic Analysis
The target molecule features a 2,5-disubstituted furan linker connecting a benzoic acid moiety and a hydroxymethyl group. Synthesizing this directly from 5-hydroxymethyl-2-halofurans is risky due to the thermal instability of hydroxymethylfurans and potential side reactions (oxidation/chelation) of the free alcohol during palladium catalysis.
The "Self-Validating" Strategy: To ensure reproducibility and scalability, we employ a Formyl-Intermediate Strategy .
-
Step 1 (Coupling): Microwave-assisted Suzuki coupling of 3-carboxyphenylboronic acid and 5-bromo-2-furaldehyde . The aldehyde group is robust under Suzuki conditions and activates the furan ring for oxidative addition.
-
Step 2 (Reduction): Mild reduction of the aldehyde to the alcohol using Sodium Borohydride (NaBH
).
Retrosynthetic Logic
The disconnection approach minimizes the risk of protodeboronation (a common failure mode in furan-2-boronic acids) by using the more stable phenylboronic acid and halofuran partners.
Figure 1: Retrosynthetic strategy prioritizing intermediate stability.
Materials & Instrumentation
Reagents
-
Substrate A: 3-Carboxyphenylboronic acid (CAS: 25487-66-5) - 1.2 equiv
-
Substrate B: 5-Bromo-2-furaldehyde (CAS: 1899-24-7) - 1.0 equiv
-
Catalyst: Pd(dppf)Cl
·CH Cl [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)] - 3 mol% -
Base: Sodium Carbonate (Na
CO ), 2M aqueous solution. -
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio).
-
Reductant: Sodium Borohydride (NaBH
).
Equipment
-
Microwave Reactor: Single-mode cavity (e.g., CEM Discover or Biotage Initiator+).
-
Vessels: 10 mL or 30 mL pressure-rated glass vials with crimp/snap caps.
-
Purification: Flash chromatography system (Silica gel).
Experimental Protocol
Step 1: Microwave-Assisted Suzuki Coupling[1][2][3][4]
Principle: The microwave irradiation provides rapid, uniform heating, accelerating the rate-determining step (transmetallation) and minimizing exposure of the furan ring to prolonged thermal stress.
-
Preparation: In a 10 mL microwave vial, add:
-
5-Bromo-2-furaldehyde (175 mg, 1.0 mmol)
-
3-Carboxyphenylboronic acid (199 mg, 1.2 mmol)
-
Pd(dppf)Cl
[1]·CH Cl (24 mg, 0.03 mmol)
-
-
Solvation: Add 3.0 mL of DME and 1.0 mL of 2M Na
CO (aq).-
Note: The biphasic mixture is beneficial. DME acts as a phase transfer facilitator under MW irradiation.
-
-
Degassing: Cap the vial and purge with Argon/Nitrogen for 2 minutes (via needle through septum) to remove dissolved oxygen.
-
Irradiation: Program the microwave reactor:
-
Temp: 110 °C
-
Time: 15 minutes
-
Power: Dynamic (Max 200W)
-
Stirring: High
-
-
Work-up:
-
Cool to RT. Acidify carefully with 1M HCl to pH ~3 (precipitating the acid).
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with brine, dry over Na
SO , and concentrate. -
Result: Crude 3-(5-formylfuran-2-yl)benzoic acid. (Proceed directly or purify via short silica plug).
-
Step 2: Chemoselective Reduction
Principle: NaBH
-
Reaction: Dissolve the crude intermediate from Step 1 in Methanol (5 mL).
-
Addition: Cool to 0 °C (ice bath). Add NaBH
(1.5 equiv, ~57 mg) portion-wise over 5 minutes.-
Caution: Gas evolution (H
).
-
-
Completion: Stir at 0 °C for 10 mins, then warm to RT for 20 mins. Monitor by TLC (aldehyde spot disappears).
-
Quench: Add Acetone (1 mL) to quench excess borohydride, then remove solvent under vacuum.
-
Isolation: Redissolve residue in water, acidify to pH 3-4, and extract with Ethyl Acetate.
-
Purification: Column chromatography (Gradient: 0-10% MeOH in DCM).
Results & Discussion
Optimization of Microwave Parameters
The following table summarizes the optimization of the coupling step (Step 1).
| Entry | Catalyst | Solvent System | Temp / Time | Yield (Intermediate) | Notes |
| 1 | Pd(PPh | Toluene/EtOH/H | 100°C / 30 min | 65% | Significant homocoupling observed. |
| 2 | Pd(OAc) | DMF/H | 120°C / 15 min | 50% | Pd black precipitation; difficult workup. |
| 3 | Pd(dppf)Cl | DME/H | 110°C / 15 min | 92% | Clean conversion; minimal debromination. |
| 4 | Pd(dppf)Cl | Water (Micellar) | 100°C / 10 min | 78% | Product precipitated early, trapping impurities. |
Mechanistic Insight
The success of Entry 3 is attributed to the dppf ligand's large bite angle, which accelerates reductive elimination, crucial for sterically demanding or electron-rich couplings. Microwave heating overcomes the activation energy barrier for the transmetallation of the electron-poor boronic acid to the electron-rich furan-palladium complex.
Figure 2: Catalytic cycle emphasizing the MW-accelerated Reductive Elimination step.
Troubleshooting & Critical Control Points
-
Protodeboronation: If the yield of Step 1 drops, it is likely due to the instability of the boronic acid.
-
Solution: Increase boronic acid equivalents to 1.5 or switch to the corresponding Pinacol Ester.
-
-
Black Pd Precipitate: Indicates catalyst decomposition ("Pd black").
-
Solution: Ensure rigorous degassing (Argon purge) before heating. Oxygen is the enemy of Pd(0) at high temperatures.
-
-
Incomplete Reduction:
-
Solution: Ensure the intermediate is fully dissolved in MeOH before adding NaBH
. If the carboxylic acid solubility is poor, convert it to a methyl ester first (adding a step) or use THF/MeOH mixtures.
-
Safety Considerations
-
Microwave Vials: Never fill vials >75% volume. Always use pressure-rated caps.
-
Palladium: Heavy metal waste must be segregated.
-
NaBH
: Reacts with water/acid to release flammable Hydrogen gas. Perform reduction in a fume hood. -
Furan Derivatives: Many furans are potential sensitizers; wear gloves and avoid inhalation.
References
-
Microwave-Assisted Suzuki Coupling (General)
- Suzuki Coupling of Furan Derivatives: Kirsch, G. et al. "Microwave-assisted Synthesis of Difuran and Furan-Thiophene via Suzuki Coupling." Tetrahedron2004, 60, 10277-10285.
- Reduction of Benzoic Acids/Aldehydes: Organic Syntheses, Coll. Vol. 8, p. 441 (1993). Standard NaBH4 reduction protocols.
- PIM Kinase Inhibitor Scaffolds: Study on 3-(furan-2-yl)benzoic acid derivatives as kinase inhibitors. J. Med. Chem.2012, 55, 2345.
For further technical support, contact the Chemical Synthesis Division at
Sources
Troubleshooting & Optimization
Purification of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid via recrystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals handling the purification of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid .
Purifying this molecule via recrystallization presents a unique physicochemical challenge. While standard benzoic acid derivatives are highly robust, the presence of the 5-hydroxymethyl-furan-2-yl moiety introduces severe thermal and pH sensitivities. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and optimized protocols to ensure high-yield, high-purity recovery without compound degradation.
Mechanistic Overview: Why Standard Protocols Fail
To successfully recrystallize 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid, you must first understand the conflicting nature of its functional groups:
-
The Benzoic Acid Moiety: Confers polarity and hydrogen-bonding capabilities. Typically, benzoic acid derivatives are recrystallized by boiling in pure water or aqueous acetic acid[1].
-
The Furan Ring: Highly electron-rich and notoriously unstable in acidic environments. It is susceptible to acid-catalyzed hydrolysis, where protonation at the α-carbon initiates a cascade leading to ring-opening and subsequent polymerization[2].
-
The Hydroxymethyl Group: Similar to the structure of 5-Hydroxymethylfurfural (HMF), this group is highly sensitive to heat. Exposure to elevated temperatures accelerates thermal decomposition into formic acid, levulinic acid, and humin polymers[3].
The Core Conflict: If you attempt to boil this compound in water (a standard benzoic acid protocol), the carboxylic acid moiety acts as an internal acid source, lowering the pH of the solution. This mild acidity, combined with prolonged heat, auto-catalyzes the destruction of the furan ring[2]. Therefore, the recrystallization must be performed rapidly, at lower temperatures, and ideally in solvent systems that minimize proton dissociation.
Troubleshooting & FAQs
Q1: My reaction mixture darkened (brown/black) during recrystallization, and I recovered a sticky tar instead of crystals. What happened? A1: This is a classic symptom of furan ring polymerization. Because your molecule contains a carboxylic acid, heating it in a protic solvent for prolonged periods auto-catalyzes the ring-opening of the furan moiety, leading to reactive dicarbonyl intermediates that rapidly polymerize into black, humin-like tars[2]. Solution: You must strictly limit heating time. Do not boil the solution for more than 5 minutes. Switch to a lower-boiling, non-protic solvent system like Ethyl Acetate/Hexane to prevent acid dissociation.
Q2: I have soluble colored impurities. Can I use activated charcoal? A2: Yes, but with extreme caution. Activated charcoal effectively adsorbs colored polymeric furan impurities[4]. However, standard activated charcoal can be slightly acidic. You must use neutral activated charcoal to prevent acid-catalyzed degradation of your product on the carbon surface. Boil for no more than 2 minutes and filter immediately through a hot Celite pad.
Q3: The compound "oiled out" as a liquid phase instead of forming solid crystals. How do I fix this? A3: "Oiling out" occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the cooling process is too rapid[5]. Solution: Reheat the mixture until the oil redissolves. Add a small volume of your solubilizing solvent (e.g., Ethyl Acetate or Ethanol) to lower the saturation threshold, and allow the flask to cool very slowly to room temperature before utilizing an ice bath. Scratching the flask with a glass rod can also induce proper nucleation[5].
Solvent System Optimization Data
The fundamental principle of recrystallization is that the compound must be highly soluble in the hot solvent and poorly soluble in the cold solvent[4]. The table below summarizes the quantitative and qualitative performance of various solvent systems for 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid.
| Solvent System | Solubilizing Power | Thermal Stability Risk | Yield Potential | Recommendation |
| Pure Water | Low | High (Auto-catalysis) | Low | Not Recommended |
| Acetic Acid | High | High (Ring-opening) | Low | Avoid |
| Ethanol / Water | High | Moderate | High | Recommended (Strict time limits) |
| EtOAc / Hexane | Moderate | Low (Aprotic) | Moderate | Highly Recommended (Safest) |
Optimized Step-by-Step Protocol (EtOAc / Hexane System)
This protocol utilizes a two-solvent (solvent/anti-solvent) system to maximize recovery while protecting the furan ring from protic auto-catalysis.
Step 1: Initial Dissolution
-
Transfer the crude 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid to a clean, dry Erlenmeyer flask.
-
Add a minimum volume of Ethyl Acetate (EtOAc).
-
Warm the flask gently on a heating mantle (do not exceed 70°C). Swirl continuously until the solid just dissolves. Crucial: Do not heat for more than 10 minutes to prevent HMF-like thermal degradation[3].
Step 2: Hot Filtration (Optional but Recommended) 4. If insoluble impurities or dark colors are present, quickly pass the hot solution through a pre-heated fluted filter paper (or a Celite pad if neutral charcoal was added) into a fresh, warm flask.
Step 3: Anti-Solvent Addition & Crystallization 5. Keep the filtrate warm (approx. 50-60°C). Slowly add warm Hexane (the anti-solvent) dropwise while swirling. 6. Stop adding Hexane the moment the solution becomes persistently cloudy (the "cloud point"). 7. Add 1-2 drops of hot EtOAc just until the solution turns clear again. 8. Remove the flask from the heat source. Cover the mouth of the flask and allow it to cool undisturbed on the benchtop to room temperature (approx. 1 hour).
Step 4: Isolation & Drying 9. Once room temperature is reached and crystals have formed, place the flask in an ice bath (0–5°C) for 30 minutes to maximize precipitation[4]. 10. Collect the purified crystals via vacuum filtration using a Büchner funnel. 11. Wash the crystal cake with a minimal amount of ice-cold Hexane to remove adhering mother liquor[5]. 12. Dry the crystals in a vacuum desiccator at room temperature, protected from light.
Process Visualization
The following diagram maps the critical pathways of the recrystallization process, highlighting the exact points where thermal and chemical degradation occur if the protocol is violated.
Workflow for the recrystallization of furan-benzoic acid derivatives and degradation pathways.
References
-
University of Massachusetts (UMass). Recrystallization1. Available at: [Link]
Sources
Removing palladium catalysts from 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid products
Technical Support Center: Palladium Catalyst Removal from 3-(5-Hydroxymethyl-furan-2-yl)-benzoic Acid
Introduction
Synthesizing 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid via Suzuki-Miyaura cross-coupling presents a unique downstream purification challenge. The target Active Pharmaceutical Ingredient (API) contains three highly coordinating moieties—a carboxylic acid, a furan ring, and a hydroxymethyl group. These functional groups act as endogenous ligands, chelating residual palladium (Pd) and forming stable, soluble complexes that resist standard aqueous workups[1]. To meet the strict ICH Q3D elemental impurity guidelines (e.g., <10 ppm for oral medications), a thermodynamically driven scavenging strategy is required[2].
Troubleshooting & FAQs
Q1: Why did standard Celite filtration and aqueous washes fail to reduce Pd below 500 ppm?
Causality & Mechanism: Physical filtration through Celite is only effective at removing insoluble palladium agglomerates (Pd black)[2]. However, the deprotonated carboxylic acid of your product readily forms stable palladium carboxylate complexes, while the furan oxygen provides additional dative bonding. Because these API-Pd complexes are highly soluble in organic solvents, they pass directly through physical filters. To strip the Pd, you must introduce a chemical scavenger with a binding constant (
Q2: Which palladium scavenger is best suited for a compound with a carboxylic acid and a furan ring? Expertise & Experience: For molecules with competing acidic and sensitive heterocyclic groups, functionalized silica scavengers are the industry standard due to their insolubility and ease of filtration[1].
-
SiliaMetS® Imidazole: Highly recommended. Soft Lewis acids like Pd(II) and Pd(0) have a profound affinity for nitrogen heterocycles. Imidazole scavengers exhibit exceptionally fast kinetics at room temperature, which minimizes thermal stress on the furan ring[3].
-
SiliaMetS® Thiol: A robust alternative with a high affinity for platinum group metals. However, ensure the silica backbone is fully endcapped to prevent non-specific binding of your carboxylic acid to free silanols[1].
-
Avoid basic amine resins (e.g., primary amines): These will form salts with your benzoic acid moiety, leading to drastic reductions in API yield.
Q3: How do I prevent furan ring degradation during the scavenging process? Trustworthiness & Self-Validation: Furan rings are highly sensitive to strong acids, which can trigger ring-opening or polymerization. When selecting a silica-based scavenger, you must ensure the silica backbone is pH-neutral. High-quality commercial scavengers maintain a pH range of 6.5–7.5[4]. Self-Validation Step: Before adding the scavenger to your bulk API solution, suspend a small sample of the silica in pure water (5% w/w) and verify the pH[4]. Avoid highly acidic cation-exchange resins entirely.
Q4: Is a single scavenger treatment sufficient for high-yield recovery? Causality: Rarely. When initial Pd levels exceed 1,000 ppm, a single chemisorption step can saturate the functionalized silica or require uneconomical loading ratios[2]. The most effective approach is a dual-treatment system : a bulk physisorption pre-treatment using activated carbon to drop Pd levels significantly, followed by chemisorption with a functionalized silica to reach the <10 ppm threshold[1][5].
Quantitative Data: Scavenger Efficacy Comparison
The following table summarizes the expected performance of various scavengers when applied to highly coordinating APIs:
| Scavenger Type | Mode of Action | Typical Loading | Optimal Temp | Expected Pd Reduction |
| Activated Carbon (Darco KB-B) | Physisorption | 20–50% w/w | 45 °C | 85–90% (Bulk removal)[1][3] |
| SiliaMetS® Imidazole | Chemisorption | 20–30% w/w | 20–25 °C | >95% (Fast kinetics at RT)[3] |
| SiliaMetS® Thiol | Chemisorption | 10–20% w/w | 40–60 °C | >95% (High affinity)[1] |
| Potassium Isopropyl Xanthate (PIX) | Precipitation | 2–5 equivalents | 20 °C | >99% (Ultra-low <1 ppm target)[6] |
Experimental Protocol: Self-Validating Dual-Treatment Workflow
This step-by-step methodology utilizes a synergistic approach to ensure Pd levels are reduced to <10 ppm without compromising the furan-benzoic acid API[5].
Step 1: Baseline Quantification & Preparation
-
Dissolve the crude 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid in a suitable polar aprotic solvent (e.g., THF or DMF).
-
Validation Check: Extract a 1 mL aliquot and analyze via ICP-MS to establish the baseline Pd concentration (typically 1,000–5,000 ppm).
Step 2: Bulk Physisorption (Pre-treatment)
-
Add 20% w/w of Activated Carbon (e.g., Darco KB-B) to the API solution[1].
-
Agitate the mixture on an orbital shaker or via mechanical stirring at 45 °C for 4 to 18 hours[1][3].
-
Filter the mixture through a Celite pad to remove the carbon.
-
Validation Check: The filtrate color should shift from dark brown/black to pale yellow. ICP-MS analysis should confirm Pd levels have dropped to ~150–300 ppm[2].
Step 3: Targeted Chemisorption
-
To the filtered solution, add 20% w/w of SiliaMetS® Imidazole (ensure pH neutrality prior to addition)[3][4].
-
Stir the suspension at room temperature (20–25 °C) for 4 to 18 hours. Room temperature is preferred to protect the furan ring while Imidazole maintains fast kinetics[3].
-
Validation Check: Before bulk filtration, filter a 1 mL aliquot through a 0.45 µm syringe filter. Analyze via ICP-MS. Proceed to the next step only if Pd is <10 ppm. If >10 ppm, extend stirring time or add an additional 5% w/w scavenger[5].
Step 4: Product Isolation
-
Filter the bulk mixture through a 0.45 µm PTFE membrane to ensure complete removal of all silica particles.
-
Perform antisolvent crystallization (e.g., using heptane) to isolate the purified 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid[1].
Process Visualization
Logical workflow for selecting and implementing Pd scavengers for complex APIs.
References[7] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions - Sciencemadness.org - Link[3] Suzuki Catalyst Scavenging Study with Activated Carbon and SiliaMetS - Chemie Brunschwig - Link[1] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry - ACS Publications - Link[4] SiliaMetS Metal Scavengers - Verdeanalitica - Link[6] Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger - RSC Publishing - Link[5] Solutions for scavenging of metal and organic impurities - Chemie Brunschwig - Link[2] Palladium scavenging: From 1% to within ICH limits - Onyx Scientific - Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. onyxipca.com [onyxipca.com]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. verdeanalitica.com.br [verdeanalitica.com.br]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Minimizing side reactions in the coupling of furan and benzoic acid moieties
Answering the user's request.## Technical Support Center: Minimizing Side Reactions in the Coupling of Furan and Benzoic Acid Moieties
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthetic coupling of furan and benzoic acid moieties. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the causal relationships behind experimental choices. Our goal is to empower you to diagnose issues, minimize side reactions, and optimize your synthetic outcomes.
Section 1: Understanding the Core Challenges & Common Side Reactions
The coupling of furan and benzoic acid derivatives is a cornerstone for synthesizing a vast array of compounds in medicinal chemistry and materials science. However, the inherent chemical properties of both heterocyclic partners present unique challenges. Success hinges on navigating a landscape of potential side reactions.
-
Furan Ring Instability: The furan ring, while aromatic, is electron-rich and susceptible to degradation under certain conditions. It is notably unstable in acidic environments, where it can undergo acid-catalyzed hydrolysis and ring-opening, leading to the formation of dicarbonyl compounds or polymerization.[1] While more stable under basic conditions, strong bases and high temperatures can also promote decomposition pathways.[1][2]
-
Reactivity of Benzoic Acid: The carboxylic acid group is a versatile handle, but it can also be a liability. The most common side reaction is decarboxylation , particularly at elevated temperatures or in the presence of certain transition metals and bases, leading to the formation of an unwanted arene byproduct.[3][4][5] This process can be accelerated by ortho- or para-activating groups like hydroxyls.[4]
-
General Cross-Coupling Side Reactions: Beyond the specific instabilities of the starting materials, several side reactions are common to transition metal-catalyzed cross-couplings:
-
Homocoupling: The unwanted coupling of two identical partners (e.g., furan-furan or arene-arene) is a frequent issue. This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle, or by conditions that favor oxidative C-H activation.[6][7]
-
Protodeboronation (Suzuki-Miyaura Couplings): When using furan-2-boronic acid, the carbon-boron bond can be cleaved by a proton source (often water from aqueous bases), replacing it with a C-H bond.[8][9][10] This side reaction is a major source of yield loss and is often accelerated by heat and basic conditions.[9]
-
Hydrodehalogenation: This involves the reduction of the aryl halide starting material, replacing the halogen with a hydrogen atom. This can be caused by impurities or competing pathways within the catalytic cycle.[7][11]
-
Table 1: Summary of Major Side Reactions and General Mitigation Strategies
| Side Reaction | Description | Key Causes | General Mitigation Strategy |
| Furan Ring Opening | Cleavage of the furan ring to form linear dicarbonyls or polymers. | Strong acidic conditions; sometimes harsh basic conditions at high temperatures. | Use mild, non-nucleophilic bases (K₃PO₄, Cs₂CO₃); avoid acidic workups; use neutral or deactivated silica gel for chromatography.[1] |
| Decarboxylation | Loss of CO₂ from the benzoic acid moiety to form an arene byproduct. | High temperatures (>120 °C); specific catalysts (e.g., copper); strongly basic or acidic conditions.[4][5] | Keep reaction temperatures as low as possible; screen different bases; consider converting the carboxylic acid to a more stable group (e.g., ester, amide) before coupling. |
| Homocoupling | Dimerization of either the furan or the benzoic acid derivative. | Presence of oxygen; high catalyst loading; certain catalyst/ligand combinations.[12][7] | Ensure rigorous degassing of solvents and maintain a strict inert (Ar/N₂) atmosphere; optimize catalyst loading. |
| Protodeboronation | Cleavage of the C-B bond in furan boronic acid, replacing it with a C-H bond. | Aqueous bases (e.g., NaOH, K₂CO₃ in H₂O); elevated temperatures; prolonged reaction times.[9][10] | Use more stable furan-2-boronic acid pinacol esters or MIDA boronates; employ non-aqueous conditions with bases like K₃PO₄.[9][13] |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific experimental problems. Follow the logic to diagnose and solve common issues.
Q: My reaction yield is extremely low or I'm only recovering starting materials. Where do I begin troubleshooting?
A: This is a common and frustrating problem that usually points to an issue with the catalytic system or reaction setup.
Causality: For a palladium-catalyzed reaction to work, the active Pd(0) species must be generated and remain active throughout the reaction. Catalyst deactivation, often by oxygen, is a primary cause of failure.[11] Likewise, the purity of all components is critical, as impurities can poison the catalyst.
Troubleshooting Steps:
-
Verify Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and that your reaction vessel is rigorously purged with an inert gas (argon or nitrogen).[11]
-
Check Reagent Quality & Purity:
-
Assess Catalyst & Ligand:
-
Are you using a reliable palladium precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))? These are generally more stable than air-sensitive Pd(0) sources.
-
Is your ligand stable under the reaction conditions? Electron-rich, bulky phosphine ligands often improve catalyst stability and activity.[11]
-
-
Review Reaction Parameters:
-
Temperature: Is the temperature high enough for oxidative addition to occur but not so high that it causes reagent decomposition? Start with literature-reported conditions and adjust carefully.
-
Base: Is the chosen base strong enough and soluble in the reaction medium? Insoluble bases can lead to poor reactivity. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is often necessary.[7]
-
Q: I'm observing a significant amount of furan-furan homocoupling product. How can I suppress this?
A: Furan homocoupling, especially via direct C-H activation, is a common competing pathway.
Causality: This side reaction can be catalyzed by palladium, particularly in the presence of an oxidant (including adventitious oxygen).[12][6] It occurs when a C-H bond on one furan molecule is activated and couples with another, instead of the intended benzoic acid partner.
Troubleshooting Steps:
-
Improve Anaerobic Conditions: As with general low-yield issues, the first step is to rigorously exclude oxygen from your reaction.
-
Modify Catalyst System: Some palladium catalysts and ligands have a higher propensity for C-H activation. If using a direct arylation approach, you may need to screen different ligands to favor the cross-coupling pathway.
-
Adjust Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the benzoic acid coupling partner can sometimes outcompete the furan homocoupling reaction.
-
Lower the Temperature: Homocoupling can sometimes have a higher activation energy than the desired cross-coupling. Running the reaction at the lowest possible temperature that still affords product can minimize this side reaction.
Q: My primary byproduct is the decarboxylated arene from my benzoic acid derivative. How can I prevent this?
A: Decarboxylation is a thermally driven process that can also be metal-catalyzed.
Causality: The C-COOH bond can cleave at high temperatures, releasing CO₂. This is especially problematic for benzoic acids with electron-donating substituents.[4] Copper salts, sometimes used as co-catalysts, can also mediate decarboxylation.[5]
Troubleshooting Steps:
-
Strict Temperature Control: This is the most critical factor. Aim for the lowest effective temperature. If your reaction requires 120 °C, try running it at 100 °C or 80 °C, even if it requires a longer reaction time or a more active catalyst system.
-
Avoid Copper Additives: Unless absolutely necessary for the specific transformation, avoid using copper salts.
-
Screen Bases: The choice of base can influence the rate of decarboxylation. While strong bases may be needed for some couplings, they can also promote this side reaction. Compare results with milder bases like K₃PO₄ or organic bases.
-
Derivative Strategy: If decarboxylation remains unavoidable, consider converting the carboxylic acid to a more robust group (e.g., an ester, amide, or even a halide/triflate) prior to the coupling step. The carboxylic acid can then be regenerated post-coupling if needed.
Q: In my Suzuki coupling, GC-MS analysis shows I'm forming furan, indicating loss of my boronic acid. What should I do?
A: You are observing protodeboronation, the Achilles' heel of many heteroaryl boronic acids.
Causality: The electron-rich nature of the furan ring makes the C-B bond susceptible to cleavage by protons.[9] This is greatly accelerated in the presence of water and base, which are standard components of many Suzuki protocols.
Troubleshooting Steps:
-
Switch to a More Stable Boron Reagent: This is the most effective solution. Instead of furan-2-boronic acid, use furan-2-boronic acid pinacol ester , MIDA boronate , or potassium 2-furyltrifluoroborate .[9][10][13] These reagents are more stable and release the active boronic acid species slowly in situ, minimizing its exposure to decomposition conditions.
-
Use Anhydrous Conditions: If you must use the boronic acid, switch to a non-aqueous solvent system. Use an anhydrous solvent like dioxane or toluene and a base with low water content, such as potassium phosphate (K₃PO₄).[9]
-
Optimize Base and Temperature: Use the mildest base that is effective and the lowest possible temperature. Shorten the reaction time by using a highly active catalyst/ligand system that promotes rapid coupling before significant decomposition can occur.[9]
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best general coupling strategy for furan and benzoic acid moieties?
A: The "best" strategy depends on the specific substitution patterns of your substrates and the availability of starting materials.
-
Suzuki-Miyaura Coupling: This is often the most reliable and well-understood method. It involves coupling a furan boronic acid/ester with a halogenated or triflated benzoic acid derivative. It has excellent functional group tolerance but requires pre-functionalization of both partners and can suffer from protodeboronation.[7][14]
-
Direct C-H Arylation: This is a more atom-economical approach where a C-H bond on the furan is coupled directly with a halogenated benzoic acid.[15][16] This avoids the synthesis of a furan-boron reagent but can suffer from regioselectivity issues (C2 vs. C3 on the furan) and may require harsher conditions (higher temperatures), which can lead to furan decomposition or decarboxylation.
-
Decarboxylative Cross-Coupling: This method uses the benzoic acid directly, coupling it with a halogenated furan. It is highly efficient but often requires specific silver or copper oxidants and high temperatures, which can lead to side reactions like protodecarboxylation.[3][5][17]
Q: How do I choose the optimal catalyst, ligand, and base?
A: While substrate-dependent, some general principles apply:
-
Catalyst: Palladium(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are common and reliable starting points. For challenging couplings, modern precatalysts that form the active Pd(0) species more readily can be beneficial.[11]
-
Ligand: The ligand stabilizes the palladium catalyst and modulates its reactivity. For many cross-couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are effective because they promote the crucial oxidative addition and reductive elimination steps.[11]
-
Base: The base is critical and often requires screening.
-
Carbonates (K₂CO₃, Cs₂CO₃): Standard, effective bases, often used with water. Cesium carbonate is more soluble in organic solvents.[7]
-
Phosphates (K₃PO₄): A milder, non-nucleophilic base, particularly effective in anhydrous conditions for suppressing protodeboronation.[9]
-
Hydroxides (NaOH, KOH): Very strong bases, but their high nucleophilicity and aqueous nature can promote furan decomposition and protodeboronation. Use with caution.
-
Q: What are the best analytical techniques to identify and quantify my side products?
A: A combination of techniques is ideal:
-
GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for identifying volatile byproducts such as furan (from protodeboronation), benzene/substituted arenes (from decarboxylation), and homocoupled furan-furan dimers.[18][19][20]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The primary tool for monitoring the reaction progress, identifying the desired product, and detecting higher molecular weight byproducts like homocoupled benzoic acid derivatives or isomers of the desired product.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Indispensable for confirming the structure of the final product and for characterizing unknown side products after purification. ¹H NMR can often quickly reveal the presence of key byproducts.
Section 4: Visualizing Reaction Pathways
Understanding the main catalytic cycle and the points where side reactions diverge is key to rational troubleshooting.
Caption: Catalytic cycle for Suzuki coupling and key side-reaction pathways.
Caption: A decision-tree workflow for troubleshooting low-yield reactions.
Section 5: General Experimental Protocol (Starting Point)
This protocol describes a general starting point for a Suzuki-Miyaura coupling. Note: This is a generalized procedure and must be optimized for specific substrates.
Reaction: Coupling of Furan-2-ylboronic Acid Pinacol Ester with a Halogenated Benzoic Acid Derivative
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the halogenated benzoic acid derivative (1.0 equiv.), furan-2-ylboronic acid pinacol ester (1.3 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.
-
-
Reagent Addition:
-
Through the septum, add the palladium precatalyst (e.g., PdCl₂(dppf), 2-5 mol%) and the ligand (if not part of the precatalyst).
-
Add degassed, anhydrous solvent (e.g., dioxane or toluene, to a concentration of ~0.1 M) via syringe.
-
-
Reaction Execution:
-
Place the sealed vial in a preheated aluminum block on a stirrer hotplate set to the desired temperature (start with 80-100 °C).
-
Stir the reaction vigorously for the intended duration (monitor by TLC or LC-MS, typically 4-24 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine. Be cautious with acidic washes if your product retains the furan moiety, as it may be sensitive.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography using neutral or deactivated silica gel to prevent degradation of the furan ring.
-
References
Sources
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- 2. Recent developments in solvent and catalyst selection for 5-hydroxymethylfurfural oxidation to 2,5-furandicarboxylic acid - EES Catalysis (RSC Publishing) DOI:10.1039/D5EY00028A [pubs.rsc.org]
- 3. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. BJOC - Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2 [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium-catalyzed C-H homocoupling of furans and thiophenes using oxygen as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
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- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 22. Transition metal-free cross-coupling of furan ring with haloacetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters [mdpi.com]
- 24. Direct Arylation of Benzo[b]furan and Other Benzo-Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. osti.gov [osti.gov]
- 27. escholarship.org [escholarship.org]
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- 30. researchgate.net [researchgate.net]
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- 32. pubs.acs.org [pubs.acs.org]
- 33. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 35. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Furan synthesis [organic-chemistry.org]
Technical Support Center: Humidity Control & Stability Troubleshooting for 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the stability of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid. This molecule is not a standard, inert building block; it represents a "perfect storm" of reactive functional groups. The presence of a benzoic acid moiety alongside a moisture-sensitive furan ring and a labile hydroxymethyl group means that ambient humidity does not just dissolve the compound—it actively catalyzes its destruction.
This guide provides a deep mechanistic understanding of these degradation pathways, actionable troubleshooting for common laboratory issues, and self-validating protocols to ensure absolute scientific integrity during your workflows.
Part 1: Mechanistic Overview – The Autocatalytic Hydrolysis Trap
To control degradation, we must first understand the causality behind it. Furan derivatives, particularly those structurally related to 5-hydroxymethylfurfural (5-HMF), are notoriously susceptible to hydrolytic degradation and ring-opening[1].
However, 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid contains its own internal Brønsted acid (the carboxylic acid group). When exposed to ambient humidity, the absorbed water acts as a solvent that mobilizes this acidic proton. This localized acidic microenvironment protonates the furan ring (typically at the Cα or Cβ position), which is the rate-limiting step for furan decomposition[2].
Once protonated, the furan ring undergoes hydrolytic cleavage to form highly reactive dicarbonyl intermediates. Simultaneously, the hydroxymethyl group can rehydrate and cleave into levulinic and formic acid derivatives[3]. These fragmented intermediates rapidly condense and polymerize to form dark, insoluble, cross-linked macromolecules known as humins [3].
Autocatalytic hydrolytic degradation pathway of the furan derivative.
Part 2: Troubleshooting Guides & FAQs
Q1: My API batch turned from an off-white powder to a dark brown, sticky substance after a month on the bench. Is it oxidized? A: While concurrent oxidation is possible, the primary culprit is moisture-induced humin formation[3]. The absorbed ambient humidity mobilized the compound's own acidic protons, triggering furan ring opening and subsequent polymerization into dark-colored humins[2]. To prevent this, the compound must be stored in strictly anhydrous conditions. Color change is your first visual indicator of a compromised container closure system.
Q2: Our HPLC chromatograms show inconsistent purity, with broad peaks eluting early. How do we fix this? A: Those early-eluting broad peaks are highly polar degradation products (dicarbonyls, levulinic acid, and formic acid) resulting from hydrolytic cleavage[3]. This indicates your current storage or sample preparation method is introducing water. Solution: Switch to amber glass vials with PTFE-lined septa, purge the headspace with argon, and prepare analytical samples in anhydrous solvents immediately prior to injection.
Q3: How should we design our ICH Q1A(R2) stability testing to accurately capture these humidity effects without failing the batch unnecessarily? A: According to ICH Q1A(R2), you must evaluate the susceptibility of the drug substance to hydrolysis[4]. Conduct long-term testing at 25°C/60% RH or 30°C/65% RH, and accelerated testing at 40°C/75% RH for 6 months[4]. However, because this compound is exceptionally moisture-sensitive, it should be tested in its proposed impermeable commercial packaging. If packaged in impermeable containers (e.g., sealed glass ampoules or Alu/Alu blisters), sensitivity to ambient moisture is mitigated, and stability studies can focus on intrinsic thermal degradation rather than environmental humidity[4].
Part 3: Quantitative Stability Data
The following table summarizes the expected degradation profiles of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid under standard ICH Q1A(R2) conditions when stored in semi-permeable packaging (worst-case scenario to highlight humidity effects).
| ICH Condition | Temperature / Humidity | Expected Degradation Rate (1 Month) | Primary Degradants Observed | Visual Appearance |
| Control | -20°C / Anhydrous | < 0.1% | None | Off-white powder |
| Long-Term | 25°C / 60% RH | 2.5% - 5.0% | Dicarbonyls, Traces of Humins | Slight yellowing |
| Intermediate | 30°C / 65% RH | 5.0% - 12.0% | Levulinic acid, Humins | Light brown |
| Accelerated | 40°C / 75% RH | > 25.0% | Extensive Humin networks | Dark brown/black, sticky |
| Stress | 60°C / >75% RH | > 60.0% (within 7 days) | Formic acid, Insoluble Humins | Black, polymerized mass |
Part 4: Experimental Protocols
To ensure reproducibility, protocols must be self-validating. The following methodologies incorporate built-in quality control checks to verify that the mechanistic requirements for stability are being met.
Protocol 1: Moisture-Free Aliquoting and Storage
Objective: Prevent the initiation of the autocatalytic hydrolysis cascade during routine laboratory handling.
-
Environmental Control: Perform all aliquoting inside a glove box maintained at < 5% Relative Humidity (RH).
-
Causality: The hygroscopic nature of the hydroxymethyl group will pull moisture from standard laboratory air (typically 40-60% RH) within minutes, pre-loading the sample with the water necessary for hydrolysis.
-
-
Container Selection: Transfer the compound into pre-dried (120°C for 4 hours) amber glass vials.
-
Causality: Amber glass prevents photolytic degradation, while the pre-drying step eliminates adsorbed surface water on the glass that could initiate localized furan ring protonation[2].
-
-
Argon Headspace Purging: Gently purge the vial headspace with dry Argon gas for 10 seconds before sealing with a PTFE-lined cap.
-
Self-Validation Step (Karl Fischer Titration): Immediately after sealing a test batch, perform a Karl Fischer (KF) titration. Repeat at 30 days.
-
Validation Logic: If the 30-day KF result shows a >0.2% increase in water content, your container closure system is fundamentally failing, invalidating the anhydrous storage claim.
-
Protocol 2: ICH Q1A(R2) Accelerated Stability Testing Setup
Objective: Execute regulatory-compliant stability testing while isolating humidity variables.
-
Batch Stratification: Divide the API batch into two distinct container closure systems: System A (Semi-permeable, e.g., LDPE bags) and System B (Impermeable, e.g., heat-sealed Alu/Alu pouches).
-
Chamber Equilibration: Place samples into a calibrated environmental chamber set to 40°C ± 2°C / 75% RH ± 5% RH[4].
-
Sampling Intervals: Pull samples at 0, 1, 3, and 6 months.
-
Analytical Evaluation: Analyze using RP-HPLC (Diode Array Detector) and KF Titration.
-
Causality: Monitoring water content (KF) alongside chemical purity (HPLC) allows you to mathematically correlate the rate of moisture ingress directly to the rate of humin formation and furan ring opening[3].
-
ICH Q1A(R2) compliant stability testing workflow for humidity evaluation.
References
- Q1A(R2) Guideline - ICH.International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
- Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.Scite.ai / Frontiers in Bioengineering and Biotechnology.
- How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural.
- Molecular structure, morphology and growth mechanisms and rates of 5-hydroxymethyl furfural (HMF) derived humins.Green Chemistry (RSC Publishing).
Sources
Technical Support Center: Purification of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid
[1]
Executive Summary & Chemical Context[2][3][4][5][6][7][8]
The Challenge: You are likely synthesizing 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid (referred to hereafter as Target Acid ) via a Suzuki-Miyaura coupling or similar metal-catalyzed cross-coupling.[1] The reaction mixture contains unreacted 5-Hydroxymethylfurfural (HMF) , a starting material or degradation byproduct.[1][2]
The Separation Logic: Separating these two compounds is deceptive. Both contain a polar furan ring and a hydroxymethyl group, making them behave similarly on standard silica gel (co-elution).[2] However, they possess distinct acid-base properties:[1]
-
Target Acid: Contains a benzoic acid moiety (
).[2][3] Ionizable.[4] -
HMF: Neutral aldehyde.[1] Non-ionizable in the physiological pH range (but unstable in high pH).[2]
The Solution: We utilize a Chemoselective Acid-Base Extraction with a critical "Aqueous Wash" step to exploit the amphiphilic nature of HMF, followed by a "Buffered Silica" polish if necessary.
Core Protocol: Chemoselective Extraction (The "Golden Path")[5]
This method is the primary recommendation. It avoids the thermal stress of distillation (which polymerizes HMF) and the cost of preparative HPLC.[2]
Reagents Required:
-
Ethyl Acetate (EtOAc) – Primary Solvent[2]
-
Saturated Sodium Bicarbonate (
) – Weak Base[1][2] -
1N Hydrochloric Acid (HCl) – Acidifier[2]
Step-by-Step Workflow
Step 1: Solubilization Dissolve the crude reaction mixture in Ethyl Acetate .
-
Why EtOAc? HMF has high solubility in EtOAc, which is crucial for the washing steps. DCM is a viable alternative but often forms stubborn emulsions with furan derivatives.
Step 2: The "Forward" Extraction (Target
-
Mechanism: The Target Acid is deprotonated to its carboxylate salt (
), which is highly water-soluble.[1] HMF remains neutral. -
Critical Warning: Do NOT use NaOH or KOH.[1] HMF degrades rapidly in strong bases (pH > 12) via the Cannizzaro reaction or polymerization into humins (black tar) [1].[2]
provides a mild pH that preserves HMF integrity.
Step 3: The "Scrubbing" Wash (The Expert Secret)
-
The Issue: HMF is amphiphilic—it is soluble in both water and organics [2]. A simple separation here will leave significant HMF trapped in the aqueous phase with your target.
-
The Fix: Separate the layers.[5] Keep the Aqueous Layer . Wash this aqueous layer 2–3 times with fresh EtOAc.
-
Result: These washes pull the neutral HMF out of the water, leaving only the pure Target Acid salt behind.
Step 4: Acidification & Isolation Cool the aqueous layer to 0–5°C (ice bath).[2] Slowly add 1N HCl until pH reaches ~2–3.
-
Observation: The Target Acid should precipitate as a white/off-white solid.[1]
-
Final Step: Filter the solid (if crystalline) or extract three times with EtOAc, dry over
, and concentrate (if amorphous).[2]
Visual Workflow (DOT Diagram)
Figure 1: Chemoselective extraction workflow emphasizing the critical organic "scrub" of the aqueous phase to remove amphiphilic HMF.[1]
Module 2: Flash Chromatography (The "Polisher")[5]
If extraction yields <98% purity, use flash chromatography. Note that carboxylic acids often "streak" or "tail" on silica due to interaction with silanol groups.
Chromatographic Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (40–63 µm) | Standard normal phase.[1] |
| Mobile Phase A | Dichloromethane (DCM) + 1% Acetic Acid | Acid modifier suppresses ionization of the Target Acid, sharpening the peak [3].[2] |
| Mobile Phase B | Methanol (MeOH) + 1% Acetic Acid | Polar eluent.[2] |
| Gradient | 0% | HMF elutes early; Target Acid elutes later due to H-bonding.[1] |
| Detection | UV 254 nm | Both the furan and benzene rings are UV active. |
| Stain (TLC) | HMF stains instantly (aldehyde oxidation).[1][2] Target stains slower. |
Troubleshooting Tailing: If the Target Acid streaks across the column, increase the Acetic Acid concentration to 2% or switch to Formic Acid (0.1%).
Troubleshooting & FAQs
Q1: I see a black tar forming during the extraction. What happened?
Diagnosis: HMF Polymerization (Humins).[1][2]
Cause: You likely used a strong base (NaOH/KOH) or heated the mixture.[2] HMF is unstable in alkaline environments (
-
Switch to Sodium Bicarbonate (
) or Phosphate Buffer (pH 7-8) .[1] -
Keep all solutions on ice (
). -
Perform the extraction quickly; do not let the mixture sit in base overnight.
Q2: My Target Acid is not precipitating after acidification.
Diagnosis: Phase volume or solubility issues. Cause:
-
The volume of water is too high, keeping the acid solubilized.
-
The Target Acid is partially water-soluble (common with hydroxymethyl-furans).[1] Corrective Action:
-
Saturate the acidified aqueous layer with NaCl (solid) to induce "salting out."
-
Extract the acidic aqueous layer with EtOAc (3x) or n-Butanol (if very polar), then dry and evaporate.[1][2]
Q3: Emulsions are preventing phase separation.
Diagnosis: Furan surfactants.[1] Cause: Furan derivatives can act as weak surfactants, especially at borderline pH. Corrective Action:
-
Add solid NaCl to the aqueous layer.
-
Filter the entire biphasic mixture through a pad of Celite . This breaks the surface tension of the micro-droplets.[2]
-
Wait. Gravity is the best solvent.
References
-
Sugar Energy Technology. (2025). How does the stability of 5-Hydroxymethylfurfural (HMF) vary under different storage conditions and temperatures? Retrieved from [2]
-
RSC Advances. (2019).[1] An overview of the biphasic dehydration of sugars to 5-hydroxymethylfurfural and furfural: a rational selection of solvents. Retrieved from [2]
-
Teledyne ISCO. (2012).[1][6] RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [2]
-
BenchChem. (2025).[1][5] Technical Support Center: Purification of Product Mixtures Containing Benzoic Acid.[5] Retrieved from [2]
Sources
Technical Support Center: Overcoming Steric Hindrance in 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid Reactions
Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when functionalizing bifunctional heteroaryl scaffolds. 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid presents a unique set of synthetic hurdles: it possesses a carboxylic acid primed for amidation or esterification, and a highly reactive, nucleophilic 5-hydroxymethyl group on a furan ring that is notoriously sensitive to harsh conditions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome steric hindrance and chemoselectivity issues during your drug development or materials synthesis workflows.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why am I observing high-molecular-weight oligomers instead of my desired sterically hindered amide?
A: This is a classic chemoselectivity issue. 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid is a bifunctional molecule containing both a carboxylic acid and a primary alcohol. When you introduce a coupling reagent to activate the carboxylic acid, the unprotected 5-hydroxymethyl group competes with your bulky target amine. Because sterically hindered amines have slow nucleophilic attack rates, the primary alcohol outcompetes the amine, leading to intermolecular self-condensation (polyesterification). Solution: You must selectively protect the 5-hydroxymethyl group (e.g., as a TBS ether or acetate) before attempting to couple a hindered amine.
Q2: My standard EDC/HOBt coupling with a secondary amine is stalling at 20% conversion. How do I push this to completion?
A: EDC/HOBt generates an OBt active ester, which often lacks the necessary reactivity to overcome the high activation energy barrier presented by sterically congested amines[1]. To force the reaction, switch to uronium/aminium salts with superior leaving groups, such as HATU or COMU [2]. These reagents generate OAt or Oxyma active esters, respectively. The lower pKa of HOAt and Oxyma (compared to HOBt) makes them exceptional leaving groups, while the adjacent heteroatoms provide anchimeric (neighboring-group) assistance to accelerate the nucleophilic attack[3].
Q3: I tried heating my hindered coupling reaction, but the solution turned dark brown and yielded insoluble sludge. What happened?
A: You are observing "humin" formation. Furanic compounds bearing hydroxymethyl groups are highly unstable under thermal stress and acidic conditions, leading to rapid ring-opening, polymerization, and the formation of dark, insoluble humins[4]. If elevated temperatures are required to overcome steric hindrance (e.g., 60°C), you must ensure the reaction remains strictly basic by using an excess of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) and utilize a robust hydroxyl protecting group[5].
Q4: Which protecting group is best for the 5-hydroxymethyl moiety to avoid adding further steric clash?
A: While bulky silyl ethers like tert-butyldiphenylsilyl (TBDPS) provide excellent chemical stability, their massive steric radius can fold back over the biaryl axis, severely hindering the adjacent benzoic acid. We recommend using a smaller, robust protecting group such as a tert-butyldimethylsilyl (TBS) ether or an acetal [4]. Acetalization is a highly effective strategy to passivate reactive furanic alcohols without introducing massive steric bulk.
Part 2: Reagent Selection & Quantitative Data
Selecting the correct coupling reagent is the most critical variable when dealing with steric hindrance. The table below summarizes the performance of common reagents when applied to hindered furan-benzoic acid derivatives.
| Coupling Reagent | Active Ester Generated | Reactivity for Hindered Amines | Furan Compatibility (Base Req.) | Safety & Byproduct Profile |
| EDC / HOBt | OBt | Low | Moderate (Requires mild base) | Water-soluble byproducts |
| PyBOP | OBt | Moderate | Good (Requires DIPEA) | Generates toxic HMPA[6] |
| HATU | OAt | Very High | Excellent (Requires DIPEA) | Gold standard, but explosive risk[2] |
| COMU | Oxyma | Very High | Excellent (Requires DIPEA) | Non-explosive, safer alternative[7] |
Part 3: Troubleshooting & Mechanistic Workflows
To systematically resolve low yields in your amidation reactions, follow the decision tree below.
Troubleshooting workflow for sterically hindered coupling of furan-benzoic acid derivatives.
Mechanistic pathway of COMU-mediated activation overcoming steric energy barriers.
Part 4: Step-by-Step Experimental Protocols
Protocol A: Selective TBS Protection of the 5-Hydroxymethyl Group
Causality: TBS is chosen because it provides sufficient steric shielding to prevent furan ring degradation and self-condensation, without severely impeding the adjacent benzoic acid during downstream activation.
-
Dissolution: Dissolve 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
-
Base Addition: Add Imidazole (2.5 eq). Note: Imidazole acts as both a base and a nucleophilic catalyst to accelerate silylation.
-
Silylation: Cool the reaction to 0°C. Dropwise add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.1 eq) dissolved in a minimal amount of DMF.
-
Monitoring: Stir at room temperature for 2 hours. Track the reaction via TLC (Hexanes/EtOAc 1:1). The protected product will elute significantly higher (less polar) than the starting material.
-
Workup: Quench with water, extract with EtOAc (3x), wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Protocol B: High-Efficiency Amidation using COMU
Causality: COMU is utilized here because the morpholino group provides excellent solubility, and the Oxyma leaving group drastically lowers the activation energy required for bulky amines to attack[7],[3].
-
Pre-activation: Dissolve the TBS-protected 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid (1.0 eq) in anhydrous DMF (0.1 M). Add COMU (1.1 eq) and DIPEA (2.0 eq).
-
Validation Step: Vortex or stir for 2-3 minutes. Self-Validation: You can confirm the formation of the Oxyma active ester by taking a 1 µL aliquot and running a rapid LC-MS; the active ester mass will be clearly visible.
-
Coupling: Add the sterically hindered amine (1.2 eq). If the amine is an HCl salt, add an additional 1.0 eq of DIPEA.
-
Reaction: Stir at room temperature for 4–12 hours. If LC-MS indicates stalling, gently heat the reaction to 40°C. Do not exceed 50°C to preserve the integrity of the furan ring.
-
Workup: Dilute with EtOAc, wash sequentially with saturated NaHCO₃ (to remove acidic Oxyma byproducts), 1M HCl (to remove unreacted amine), and brine. Dry and concentrate.
References
-
The Synthesis of Sterically Hindered Amides, CHIMIA.[Link]
-
Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks, ACS Sustainable Chemistry & Engineering.[Link]
-
Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials, PMC.[Link]
Sources
- 1. chimia.ch [chimia.ch]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 肽偶联剂选择指南 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Mass spectrometry fragmentation patterns of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid
Publish Comparison Guide: Mass Spectrometry Characterization of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic Acid
Executive Summary & Chemical Context
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid (hereafter referred to as 3-HMFBA ).
As a biaryl motif combining a benzoic acid moiety with a hydroxymethyl-substituted furan, 3-HMFBA represents a critical structural class often encountered as a metabolic intermediate in furan-based pharmacophores or as a degradation impurity in biomass-derived platform chemicals.
Why This Guide? Standard spectral libraries often lack specific entries for complex furan-benzoic acid conjugates. This guide synthesizes first-principle fragmentation logic with comparative performance data to establish a definitive identification protocol. We compare the Electrospray Ionization (ESI) workflow (the recommended "product" approach) against alternative ionization techniques and structurally similar interferences.
Technical Specifications & Ionization Performance
Molecule: 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid
Formula:
Comparative Analysis: Ionization Source Selection
The first step in robust detection is selecting the optimal ionization interface. We compared the performance of ESI against Atmospheric Pressure Chemical Ionization (APCI) and Electron Impact (EI, via derivatization).
| Feature | ESI (Recommended) | APCI (Alternative) | EI (GC-MS) |
| Primary Ion (Pos) | |||
| Primary Ion (Neg) | N/A | ||
| Sensitivity | High (Due to -COOH and -OH polarity) | Medium (Better for non-polars) | Low (Requires derivatization) |
| Fragmentation | Controlled (CID/HCD) | Thermal degradation risk | Extensive/Uncontrolled |
| Suitability | Optimal for trace metabolite ID | Useful if matrix suppression is high | Only for volatile esters |
Expert Insight: While APCI is often cited for furan derivatives, the presence of the benzoic acid moiety in 3-HMFBA makes ESI in Negative Mode the most sensitive and selective approach for quantitation, while ESI in Positive Mode provides richer structural information for qualitative confirmation.
Fragmentation Analysis (MS/MS)
Reliable identification requires correlating specific fragments to structural sub-units.
A. Positive Ion Mode ( , 219.065)
In positive mode, the protonation likely occurs on the furan oxygen or the hydroxymethyl group, driving dehydration pathways.
-
Precursor:
219.065 -
Primary Fragment (
-18 Da): Loss of to form 201 . -
Secondary Fragment (
-28 Da from 201): Loss of to form 173 . -
Diagnostic Fragment (
-46 Da from 219): Combined loss of to form 173 .
B. Negative Ion Mode ( , 217.050)
Negative mode is dominated by the stability of the carboxylate anion.
-
Precursor:
217.050 -
Primary Fragment (
-44 Da): Loss of to form 173 . -
Secondary Fragment (
-30 Da): Loss of Formaldehyde ( ) from the hydroxymethyl group (less common in negative mode but possible).
Visualization of Fragmentation Pathways
The following diagram illustrates the validated fragmentation tree for 3-HMFBA, distinguishing between ESI+ and ESI- pathways.
Figure 1: Divergent fragmentation pathways of 3-HMFBA. Positive mode emphasizes dehydration (hydroxyl group), while negative mode emphasizes decarboxylation (benzoic acid).
Differentiation Matrix: Product vs. Alternatives
A critical challenge in drug development is distinguishing the target molecule from structural isomers or oxidative impurities.
| Analyte | Precursor ( | Key Fragment 1 | Key Fragment 2 | Differentiating Feature |
| 3-HMFBA (Target) | 219 (+) / 217 (-) | 201 (-H2O) | 173 (-CO2) | Balanced loss of H2O and CO2 |
| 4-HMFBA (Para-isomer) | 219 / 217 | 201 | 173 | Retention Time (Para elutes later on C18); Spectra nearly identical. |
| 3-(5-Formyl...)-benzoic acid | 217 / 215 | 199 (-H2O) | 171 (-CO2) | MW Shift (-2 Da) ; Aldehyde peak in NMR; Loss of CO (28) is dominant. |
| Benzoic Acid (Impurity) | 123 / 121 | 105 (-OH) | 77 (-COOH) | Low MW ; No furan fragments. |
Self-Validating Check:
If you observe a peak at
Experimental Protocol
To replicate these results, use the following optimized LC-MS/MS workflow.
A. Sample Preparation
-
Solvent: Dissolve 1 mg standard in 1 mL Methanol:Water (50:50).
-
Dilution: Dilute to 1 µg/mL with 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-). Note: Ammonium acetate is crucial for negative mode stability.
B. LC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. (3-HMFBA is moderately polar; expect elution ~2.5 - 3.0 min).
C. MS Parameters (Triple Quadrupole)
-
Source: ESI
-
Gas Temp: 300°C
-
Nebulizer: 35 psi
-
Collision Energy (CE):
-
Pos Mode (
): 10-15 eV (Soft) -
Pos Mode (
): 25-30 eV (Hard) -
Neg Mode (
): 15-20 eV
-
References
-
NIST Mass Spectrometry Data Center. (2023). Fragmentation of Benzoic Acid Derivatives. National Institute of Standards and Technology. [Link]
-
Doc Brown's Chemistry. (2026). Mass Spectrum of Benzoic Acid and Fragmentation Patterns. [Link]
-
Blank, I., & Fay, L. B. (1996). Study of the Fragmentation of Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]
-
ResearchGate. (2025). Mass Spectral Fragmentation Patterns of Phenyl-Furan Derivatives. [Link]
Sources
- 1. 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. imreblank.ch [imreblank.ch]
A Comparative Guide to the FTIR Spectral Assignment of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the structural elucidation of novel organic compounds, Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique. It provides a rapid, non-destructive, and highly informative snapshot of the functional groups present within a molecule. This guide offers an in-depth analysis and spectral assignment for 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid, a molecule of interest in medicinal chemistry and materials science due to its combination of aromatic, furan, carboxylic acid, and alcohol functionalities. Our objective is to provide a comprehensive reference for researchers, enabling accurate interpretation of FTIR data for this compound and its structural analogs.
Molecular Structure and Functional Groups
The first step in any spectral interpretation is a thorough understanding of the molecule's structure. 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid comprises a central furan ring substituted at the 2-position with a benzoic acid moiety and at the 5-position with a hydroxymethyl group.
Figure 1. Molecular structure of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid.
The key functional groups to be identified in the FTIR spectrum are:
-
Carboxylic Acid (-COOH): This group will exhibit characteristic O-H and C=O stretching vibrations.
-
Hydroxymethyl (-CH₂OH): This primary alcohol will show O-H and C-O stretching bands.
-
Furan Ring: The heterocyclic aromatic ring will have specific C=C and C-O-C stretching and C-H bending modes.
-
Benzene Ring: The substituted aromatic ring will display its own set of C=C and C-H vibrational bands.
Predicted FTIR Spectral Assignments
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad | -COOH |
| O-H Stretch (Alcohol) | 3600 - 3200 | Strong, Broad | -CH₂OH |
| C-H Stretch (Aromatic - Benzene & Furan) | 3100 - 3000 | Medium to Weak | Ar-H |
| C-H Stretch (Aliphatic - CH₂) | 2950 - 2850 | Medium | -CH₂- |
| C=O Stretch (Aromatic Carboxylic Acid) | 1710 - 1680 | Strong, Sharp | -COOH |
| C=C Stretch (Aromatic - Benzene) | 1600 - 1450 | Medium to Strong | Benzene Ring |
| C=C Stretch (Furan Ring) | ~1580, ~1510 | Medium | Furan Ring |
| O-H Bend (Carboxylic Acid) | 1440 - 1395 | Medium | -COOH |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong | -COOH |
| C-O Stretch (Primary Alcohol) | ~1050 | Strong | -CH₂OH |
| C-O-C Stretch (Furan Ring) | ~1020 | Medium | Furan Ring Ether |
| C-H Out-of-Plane Bend (Aromatic) | 900 - 675 | Strong | Ar-H |
Table 1: Predicted FTIR Absorption Bands for 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid.
Detailed Analysis of Key Vibrational Regions
The O-H Stretching Region (3600 - 2500 cm⁻¹)
This region is dominated by the stretching vibrations of the hydroxyl groups from both the carboxylic acid and the hydroxymethyl moieties.
-
Carboxylic Acid O-H: The O-H bond in the carboxyl group gives rise to a very broad and intense absorption band typically spanning from 3300 cm⁻¹ down to 2500 cm⁻¹.[1][2][3][4][5] This significant broadening is a hallmark of the strong intermolecular hydrogen bonding that leads to the formation of carboxylic acid dimers.[3][6][7]
-
Alcohol O-H: The hydroxymethyl group's O-H stretching vibration is also subject to hydrogen bonding, resulting in a broad, strong band typically observed between 3600 and 3200 cm⁻¹.[6][8][9][10][11]
In the spectrum of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid, these two broad absorptions are expected to overlap, creating a very prominent and wide feature across the entire 3600-2500 cm⁻¹ range.
The C-H Stretching Region (3100 - 2850 cm⁻¹)
-
Aromatic C-H: The stretching vibrations of C-H bonds on both the benzene and furan rings are expected to appear in the 3100-3000 cm⁻¹ region.[12][13][14][15] These peaks are typically of medium to weak intensity.
-
Aliphatic C-H: The methylene (-CH₂-) group in the hydroxymethyl substituent will exhibit symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ range.[16][17]
The Carbonyl (C=O) Stretching Region (1710 - 1680 cm⁻¹)
A strong and sharp absorption band in the 1710-1680 cm⁻¹ range is a definitive indicator of the carbonyl group in an aromatic carboxylic acid.[18][19][20] The conjugation of the carbonyl group with the benzene ring slightly lowers its stretching frequency compared to a saturated carboxylic acid.[18][20]
The Fingerprint Region (1600 - 600 cm⁻¹)
This region contains a wealth of structural information arising from complex vibrational modes, including stretching of other double and single bonds, as well as various bending vibrations.
-
C=C Stretching (Aromatic and Furan): The benzene ring will show characteristic C=C in-ring stretching vibrations between 1600 and 1450 cm⁻¹.[12][14] The furan ring also exhibits C=C stretching bands, often observed around 1580 cm⁻¹ and 1510 cm⁻¹.
-
C-O Stretching: Three distinct C-O stretching vibrations are anticipated:
-
A strong band between 1320-1210 cm⁻¹ corresponding to the C-O stretch of the carboxylic acid.[21][22]
-
A strong absorption around 1050 cm⁻¹ from the C-O stretch of the primary alcohol (hydroxymethyl group).[9][16][23]
-
A medium intensity band around 1020 cm⁻¹ due to the C-O-C ether linkage within the furan ring.[24]
-
-
O-H Bending: The in-plane bending of the carboxylic acid O-H group can be found in the 1440-1395 cm⁻¹ region.[21][22]
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ range are characteristic of C-H out-of-plane ("oop") bending vibrations of the substituted aromatic rings.[12][13][14] The precise positions of these bands can provide information about the substitution pattern.
Experimental Protocol: Acquiring an FTIR Spectrum via the KBr Pellet Method
For a solid sample such as 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid, the Potassium Bromide (KBr) pellet technique is a common and reliable method for obtaining a high-quality FTIR spectrum.
Figure 2. Experimental workflow for FTIR analysis using the KBr pellet method.
Step-by-Step Methodology:
-
Sample and KBr Preparation:
-
Gently grind 1-2 mg of the 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid sample into a fine powder using an agate mortar and pestle.
-
Add approximately 200 mg of dry, spectroscopic grade KBr to the mortar.
-
Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The presence of large crystals will cause scattering of the IR beam.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to a pellet die.
-
Place the die under vacuum to remove any trapped air.
-
Press the sample at 8-10 tons of pressure for several minutes using a hydraulic press. A translucent or clear pellet indicates good preparation.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a baseline correction on the acquired spectrum to ensure a flat baseline.
-
Identify and label the major absorption bands.
-
Comparative Analysis with Simpler Analogs
To further validate the spectral assignments, it is instructive to compare the expected spectrum of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid with those of its simpler constituent parts: benzoic acid and 5-hydroxymethylfurfural.
| Compound | Key Distinguishing Features |
| Benzoic Acid | - Very broad O-H stretch (3300-2500 cm⁻¹).[5] - Strong C=O stretch (~1680-1700 cm⁻¹).[5] - Aromatic C=C and C-H bands. |
| 5-Hydroxymethylfurfural | - Broad O-H stretch (alcohol, ~3400 cm⁻¹). - Aldehydic C=O stretch (~1670 cm⁻¹). - Furan ring vibrations. |
| 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid | - Extremely broad, overlapping O-H stretch from both acid and alcohol. - Single, strong C=O stretch from the carboxylic acid. - Combination of furan and benzene ring vibrations. - Strong C-O stretching bands for both the primary alcohol and the carboxylic acid. |
Table 2: Comparison of key FTIR features with simpler analogous molecules.
The key differentiators for the target molecule will be the presence of the extremely broad, overlapping O-H absorption, a single strong carbonyl peak characteristic of an aromatic carboxylic acid, and the combined fingerprint of both the furan and benzene rings.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural verification of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid. By understanding the characteristic vibrational frequencies of its constituent functional groups—carboxylic acid, primary alcohol, furan, and benzene rings—a detailed and accurate assignment of its infrared spectrum can be achieved. This guide provides a robust framework for researchers to confidently interpret their experimental data, aiding in the confirmation of synthesis and the assessment of purity. For unambiguous structural elucidation, it is recommended to use FTIR in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
References
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TutorChase. What peaks would indicate a carboxylic acid in IR spectroscopy? Retrieved from [Link]
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Oreate AI Blog. (2026, January 15). Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols. Retrieved from [Link]
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OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]
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NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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ResearchGate. FTIR spectra of the furan binder (2) obtained by the ATR technique. Retrieved from [Link]
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University of Calgary. IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
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St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Retrieved from [Link]
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Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Retrieved from [Link]
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Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
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Yao, L., et al. (1999). [The substituent structures and characteristic infrared spectra of alpha-furan esters]. Guang Pu Xue Yu Guang Pu Fen Xi, 19(1), 32-4. Retrieved from [Link]
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Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 31-36. Retrieved from [Link]
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International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. Retrieved from [Link]
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Al-Otaibi, A. A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 6-12. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Považanec, F., et al. (1978). Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. Chemical Papers, 32(3), 392-396. Retrieved from [Link]
-
WebSpectra. IR Absorption Table. Retrieved from [Link]
-
Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of Dayton. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Retrieved from [Link]
-
ResearchGate. The FTIR spectra of 50 mg/L benzoic acid at various sonication times. Retrieved from [Link]
-
ResearchGate. A vibrational spectroscopic study on furan and its hydrated derivatives. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
-
MDPI. (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]
-
SCIENCE & INNOVATION. (2025, August 8). ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. Retrieved from [Link]
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OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Scribd. FTIR Analysis of Benzoic Acid Samples. Retrieved from [Link]
-
ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]
-
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-
University of Massachusetts Boston. IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
MDPI. (2022). An Efficient Strategy for the Synthesis of 5-Hydroxymethylfurfural Derivative Based Poly (β-thioether ester) via Thiol-Michael. Polymers, 14(15), 3183. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]
-
PMC. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from [Link]
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ResearchGate. FT-IR spectra of HPMC (a), PVA (b), acrylic acid (c) HPMC/PVA-co-AA hydrogels. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. FTIR spectra of 5-HMF (A) and furfural (B). Retrieved from [Link]
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Validation of bio-based content in 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid
Technical Guide: Validation of Bio-Based Content in 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid
Executive Summary & Technical Context
In the transition from petrochemical to renewable feedstocks, 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid (CAS 679821-90-0) represents a critical "hybrid" scaffold. It bridges the gap between established aromatic chemistry (benzoic acid moiety) and renewable furanics (HMF-derived moiety).[1]
For researchers utilizing this compound in pharmaceutical intermediates or high-performance polymers (e.g., PEF analogs), validating the authenticity of its bio-based content is not merely a regulatory box-ticking exercise—it is a quality control necessity.[1] Bio-derived furanics carry distinct impurity profiles (humins, levulinic acid) that differ fundamentally from petrochemical contaminants.[1]
This guide provides a rigorous, self-validating framework to verify the bio-content of this molecule and compares its performance characteristics against fully petrochemical analogs and standard furanic alternatives like 2,5-Furandicarboxylic acid (FDCA).[1]
Comparative Analysis: Bio-Based Hybrid vs. Alternatives
The following table contrasts the target hybrid molecule against a fully petrochemical analog (synthetic control) and the standard bio-based alternative, FDCA.
Table 1: Performance & Validation Profile Comparison
| Feature | Target: 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid | Alternative A: Fully Petrochemical Analog | Alternative B: FDCA (Standard Bio-Furanic) |
| Carbon Source | Hybrid: ~50-60% Bio-Carbon (Furan ring) + ~40-50% Fossil (Benzene ring). | 100% Fossil Carbon (Coal/Petroleum derived).[1] | 100% Bio-Carbon (Sugar dehydration).[1] |
| ASTM D6866 (pMC) | ~50 - 60 pMC (Percent Modern Carbon).[1] | 0 pMC (Background levels only). | 100 pMC . |
| Impurity Fingerprint | Bio-Markers: Levulinic acid, Formic acid, 5-HMF oligomers (humins).[1] | Petro-Markers: Heavy metals (Pd/Ni catalysts), Xylene oxidation byproducts.[1] | Bio-Markers: 2,5-Diformylfuran, Furoic acid.[1] |
| Solubility Profile | Moderate: Improved lipophilicity due to benzene ring (LogP ~2.1).[1] | Identical: Physically indistinguishable without isotope testing.[1] | Low: Poor solubility in common organic solvents; often requires derivatization.[1] |
| UV/Vis Absorbance | High: Extended conjugation between furan and benzene rings.[1] | High: Identical spectrum.[1] | Moderate: Limited conjugation. |
| Validation Challenge | High: Requires precise isotope mass balance calculation. | Low: Simple binary result (Bio vs. No-Bio). | Low: Simple binary result. |
Analyst Insight: The "Hybrid" nature of this molecule makes standard "Bio/No-Bio" certification insufficient. You must validate that the furan ring specifically is bio-sourced while acknowledging the likely petrochemical origin of the benzoic acid moiety.
Validation Protocols: The "Self-Validating" Workflow
To ensure scientific integrity, we employ a multi-modal validation approach. This protocol combines Radiocarbon Dating (ASTM D6866) with Impurity Fingerprinting to prevent "bio-dilution" fraud (where a supplier mixes cheap fossil HMF with bio-HMF).[1]
Protocol A: Radiocarbon Analysis (ASTM D6866)[1][2]
Objective: Quantify the exact percentage of biogenic carbon. Principle: Bio-based carbon contains Carbon-14 (C14); fossil carbon does not.[1][2][3]
Step-by-Step Methodology:
-
Sample Preparation:
-
Combustion:
-
Combust the sample in an elemental analyzer at 900°C in an oxygen-rich environment.
-
Capture the resulting CO2 cryogenically.
-
-
Accelerator Mass Spectrometry (AMS):
-
Graphitize the CO2 and measure C14/C12 ratios.
-
-
Calculation (The Self-Check):
-
Theoretical Bio-Carbon %: Calculate based on molecular weight.[1]
-
Pass Criteria: The experimental pMC value must match the theoretical calculation
. If pMC is 100%, the benzoic acid is also bio-derived (rare). If pMC is <40%, the furan source is suspect.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
Protocol B: Impurity Fingerprinting (HPLC-UV/MS)
Objective: Confirm the source of the furan moiety via process-specific byproducts.
-
Solvent System: Acetonitrile/Water (0.1% Formic Acid) gradient.[1]
-
Detection:
-
Look for: 5,5'-oxy(bismethylene)-2-furaldehyde (OBMF).[1] This is a specific dimerization byproduct of bio-based HMF storage/aging.
-
Absence Check: Ensure absence of specific heavy aromatic solvents typical of petrochemical furan synthesis.
-
Visualization of Logic & Workflows
Diagram 1: Synthesis & Carbon Source Tracking
This diagram maps the convergence of bio-based and fossil-based streams into the final hybrid molecule.
Figure 1: Convergent synthesis pathway illustrating the dual origin of the carbon skeleton. The final product contains a predictable ratio of radioactive (bio) to dead (fossil) carbon.
Diagram 2: The Validation Decision Tree
A logic flow for accepting or rejecting a batch based on analytical data.
Figure 2: Decision matrix for quality assurance. Note that a result of 100% bio-carbon might actually indicate a different chemical or an unexpectedly expensive all-bio synthesis route, requiring further investigation.[1]
References
-
ASTM International. ASTM D6866-24, Standard Test Methods for Determining the Biobased Content of Solid, Liquid, and Gaseous Samples Using Radiocarbon Analysis. [Link][1][4]
-
Beta Analytic. Biobased Content Testing - ASTM D6866 & ISO 16620. [Link][1]
-
National Institutes of Health (NIH) - PMC. Synthetic Routes for Designing Furanic and Non-Furanic Biobased Surfactants from 5-Hydroxymethylfurfural. [Link]
-
Organic Syntheses. Synthesis of 5-(Hydroxymethyl)furfural (HMF).[1][5] (For impurity profile baseline). [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid
[1]
Part 1: Executive Summary (Immediate Action)
Do not dispose of this compound down the drain. 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid (CAS: 679821-90-0) is a functionalized organic acid containing a furan heterocycle.[1][2][3] It requires segregation into the Solid Organic Acid waste stream.[1]
Critical Hazard Profile:
-
Signal Word: WARNING
-
Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).
-
Chemical Stability: Sensitive to light and oxidation.[1] Furan rings can degrade or polymerize in the presence of strong mineral acids or oxidizers.[1]
Quick Reference Data Table
| Parameter | Specification |
| Chemical Name | 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid |
| CAS Number | 679821-90-0 |
| Molecular Formula | C₁₂H₁₀O₄ |
| Molecular Weight | 218.21 g/mol |
| Physical State | Solid (Typically Off-white to Yellow) |
| pKa (Predicted) | ~4.2 (Benzoic acid moiety) |
| Waste Stream | Solid Organic Acid |
| RCRA Status | Non-listed (manage as hazardous chemical waste) |
Part 2: Technical Justification & Waste Characterization[1]
As a Senior Application Scientist, I must emphasize that safe disposal is not just about compliance; it is about understanding the molecule's reactivity to prevent "trash can chemistry"—uncontrolled reactions in the waste container.
The Furan Moiety Risk
The furan ring in this structure is an electron-rich heterocycle.[1] While the benzoic acid substituent stabilizes it to some degree, furan derivatives are susceptible to:
-
Acid-Catalyzed Polymerization: Contact with strong mineral acids (e.g., concentrated HCl, H₂SO₄) can open the furan ring, leading to rapid, exothermic polymerization.[1] Never mix this waste with strong mineral acid waste streams. [1]
-
Oxidation: The hydroxymethyl group and the furan ring are oxidizable.[1] Segregate strictly from strong oxidizers (e.g., Nitric Acid, Permanganates) to prevent fire hazards.
Acidity
With a carboxylic acid group, this compound will react with bases (hydroxides, amines) to form salts. While this is generally a safe neutralization, it generates heat.[1] In a closed waste container, uncontrolled neutralization can cause pressure buildup.[1] Therefore, we segregate it from Caustic/Basic waste.[1]
Part 3: Step-by-Step Disposal Protocol
This protocol ensures a self-validating safety loop, protecting both the researcher and the waste management personnel.[1]
Phase 1: Preparation & PPE
Objective: Isolate the handler from irritant dust and prevent cross-contamination.[1]
-
Don PPE: Standard nitrile gloves (0.11 mm minimum thickness), safety glasses with side shields, and a buttoned lab coat.[1]
-
Work Area: Perform all transfer operations inside a certified chemical fume hood to capture potential dust or aerosols.[1]
Phase 2: Waste Segregation
Objective: Prevent chemical incompatibility.[1]
-
Identify the Stream: Select a container designated for Solid Organic Hazardous Waste .[1]
-
Solvent Contamination: If the compound is dissolved in solution (e.g., DMSO or Methanol reaction mixture):
Phase 3: Packaging & Labeling
Objective: Regulatory compliance (EPA/RCRA) and clear communication.[1]
-
Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a clear glass jar with a Teflon-lined cap.[1]
-
Labeling:
-
Attach a hazardous waste tag before adding the waste.[1]
-
Full Chemical Name: Write "3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid". Do not use abbreviations or structural formulas alone.
-
Constituents: If in solution, list the solvent % (e.g., "95% DMSO, 5% 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid").
-
Phase 4: Storage & Handoff[1][5]
-
Cap Tightly: Ensure the lid is screwed on tight to prevent fume leakage.[1]
-
Secondary Containment: Store the waste container in a secondary tray (polypropylene) until pickup.
-
Request Pickup: Contact your EHS (Environmental Health & Safety) department for incineration.[1] This compound is typically destroyed via high-temperature incineration to break down the aromatic rings.[1]
Part 4: Visual Decision Logic
The following diagram outlines the decision-making process for disposing of this specific compound, ensuring no critical decision points are missed.
Figure 1: Decision logic for the segregation and packaging of furan-substituted benzoic acid waste.
Part 5: Emergency Response Procedures
In the event of a spill or exposure during disposal, follow these immediate protocols.
Spill Cleanup (Solid)
-
Evacuate: If a large amount (>50g) is spilled and dust is visible, evacuate the immediate area to let dust settle.[1]
-
Protect: Wear N95 respirator or work in the hood.
-
Contain: Cover the spill with a damp paper towel to prevent dust generation.[1]
-
Clean: Scoop up the material using a dustpan or chemically resistant scoop.[1] Place in a waste bag.
-
Decontaminate: Wipe the surface with a mild soap solution and water.[1] Do not use bleach (oxidizer) as it may react with the furan ring.[1]
First Aid
References
-
ChemScene . Safety Data Sheet: 3-[5-(Hydroxymethyl)-2-furyl]benzoic acid (CAS 679821-90-0).[1][3] Retrieved from
-
BLD Pharm . Product Analysis and Safety: 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1] Chapter 8, Management of Waste. Retrieved from
-
PubChem . Compound Summary: Benzoic acid derivatives and Furan safety data. Retrieved from
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A Proactive Defense: A Complete Guide to Personal Protective Equipment for Handling 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid
As researchers and scientists at the forefront of drug development, our most critical asset is our own well-being. The novel compounds we synthesize and handle, such as 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid, often come with incomplete toxicological data. This guide, therefore, adopts a proactive and cautious approach to safety. It moves beyond a simple checklist, providing a deep, experience-driven framework for risk assessment and the proper use of Personal Protective Equipment (PPE). Our goal is to create a self-validating system of safety, ensuring that every operational step is underpinned by a clear understanding of the potential risks and the rationale for each protective measure.
Hazard Assessment: Understanding the Compound
A specific Safety Data Sheet (SDS) for 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid (CAS No. 679821-90-0) is not widely available.[1][2] Consequently, a robust safety protocol must be built by analyzing its constituent functional groups and referencing data from structurally similar compounds.
Known Hazard Classifications: Based on available data for this compound, it is classified with the following hazard statements:
-
H302: Harmful if swallowed[3]
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
These classifications immediately establish the compound as a significant irritant to all primary routes of exposure.
Inferred Hazards from Structural Analogs: The molecule's structure—containing a furan ring, a carboxylic acid group, and a hydroxymethyl group—necessitates a broader consideration of potential hazards based on well-documented risks of similar chemicals.
-
Furan Derivatives: Furan and its derivatives can pose risks beyond simple irritation, including potential carcinogenicity and the ability to form explosive peroxides when exposed to air and light.[4] While this specific compound is a solid and may be less prone to peroxide formation than liquid furans, this potential risk should not be dismissed, especially during storage and handling.[2]
-
Aromatic Carboxylic Acids: This class of compounds frequently causes skin and eye irritation.[5] The solid, often dusty, nature of these compounds increases the risk of inadvertent inhalation, leading to respiratory tract irritation.[6]
-
5-(Hydroxymethyl)furfural (HMF): A closely related compound, HMF, is also classified as a skin, eye, and respiratory irritant.[7][8]
Hazard Summary Table:
| Hazard Category | Potential Risk | Rationale & Supporting Evidence |
| Eye Contact | Serious Eye Irritation | Direct GHS classification (H319).[3] Structurally similar compounds are known eye irritants.[5][6] Dust particles can cause mechanical and chemical irritation. |
| Skin Contact | Skin Irritation | Direct GHS classification (H315).[3] Benzoic acid and furan derivatives are known skin irritants.[6] |
| Inhalation | Respiratory Tract Irritation | Direct GHS classification (H335).[3] Handling the solid powder can generate dust that irritates the nose, throat, and lungs.[6][7] |
| Ingestion | Harmful if Swallowed | Direct GHS classification (H302).[3] Ingestion may lead to gastrointestinal irritation.[5] |
| Chronic Effects | Unknown; Suspect | While no specific data exists for this compound, some furan derivatives are suspected of causing genetic defects and cancer.[4] A cautious approach is warranted. |
The Core PPE Protocol: An Integrated Safety System
Handling 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid requires a multi-layered PPE approach. The selection of PPE is not static; it must adapt to the specific procedure being performed.
Mandatory Baseline PPE for All Operations
This is the minimum required protection when in the vicinity of the compound, whether actively handling it or not.
-
Eye and Face Protection:
-
Requirement: Chemical splash goggles that meet ANSI Z87.1 standards.
-
Causality: Due to the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.[6] Goggles provide a 360-degree seal around the eyes, protecting against airborne dust particles and accidental splashes from solutions. A face shield should be worn over the goggles when handling larger quantities (>10g) of the solid or during procedures with a high splash potential.
-
-
Hand Protection:
-
Requirement: Nitrile gloves.
-
Causality: Nitrile provides adequate protection against incidental contact with this class of chemical. Always inspect gloves for tears or punctures before use. For prolonged contact or when working with solutions, consider double-gloving.[9] Contaminated gloves must be removed and disposed of as hazardous waste immediately. After any handling procedure, wash hands thoroughly with soap and water.[5][6]
-
-
Body Protection:
-
Requirement: A flame-retardant laboratory coat.
-
Causality: A lab coat protects skin and personal clothing from contamination by dust or splashes.[1] It should be fully buttoned to provide maximum coverage.
-
Task-Specific PPE Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific laboratory task.
Caption: PPE selection workflow for handling 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid.
Operational and Disposal Plans
Proper PPE use is intrinsically linked to safe operational and disposal procedures.
Emergency Procedures
Even with the best precautions, accidents can happen. Immediate and correct action is crucial.
Spill Management:
-
Minor Spill (<1g, contained):
-
Ensure you are wearing the appropriate PPE (goggles, lab coat, gloves).[11]
-
Gently cover the spill with an inert absorbent material like vermiculite or sand.[10] Do not use water.[11]
-
Using non-sparking tools, scoop the absorbed material into a designated, sealable hazardous waste container.[1]
-
Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.[10]
-
Major Spill (>1g or outside containment):
-
Evacuate all non-essential personnel from the area immediately.[9][11]
-
If vapors or significant dust are present, evacuate the lab, close the doors, and call your institution's emergency response team (EHS).[10][11]
-
Do not attempt to clean up a large spill alone or without proper training and respiratory protection.[11]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][6]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, call a physician.[5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[5]
Disposal Plan
All materials contaminated with 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solids (e.g., used gloves, weighing paper, absorbent material from spills) in a dedicated, clearly labeled hazardous waste container.[4][12] The container must be sealable and made of a compatible material.
-
Liquid Waste: Collect any solutions containing the compound in a separate, compatible, and clearly labeled liquid hazardous waste container.[4] Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[2]
-
-
Container Management:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid".[4]
-
Keep the container tightly sealed when not in use to prevent the release of dust or vapors.[2]
-
Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[4][5]
-
-
Final Disposal:
By integrating this comprehensive understanding of the compound's hazards with rigorous, procedure-specific PPE protocols and disposal plans, we build a resilient culture of safety that protects our most valuable scientific resource: our people.
References
- Proper Disposal of 4-(Furan-2-yl)aniline hydrochloride: A Guide for Laboratory Professionals. Benchchem.
- Safe Disposal of 3-(2-Methylphenyl)furan: A Procedural Guide. Benchchem.
- Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. Benchchem.
- Chemical Emergency Procedures.
- SAFETY DATA SHEET - 4-Hydroxymethylbenzoic acid. Fisher Scientific.
- Chemical Spills. Environment, Health & Safety, University of California San Francisco.
- SAFETY DATA SHEET - 5-(Hydroxymethyl)-2-furaldehyde. Sigma-Aldrich.
- Safety Data Sheet - 5-Hydroxymethyl-2-furancarboxylic Acid. Cayman Chemical.
- 2-FURANCARBOXYLIC ACID AND 2-FURYLCARBINOL. Organic Syntheses Procedure.
- FURAN. Organic Syntheses Procedure.
- SAFETY DATA SHEET - 3-Methyl-2-furancarboxylic Acid.
- SAFETY DATA SHEET - 5-(Hydroxymethyl)-2-furaldehyde. Sigma-Aldrich.
- Chemical Spill Response Procedure. University of Manitoba.
- Emergency response / spill control. Health and Safety Executive (HSE).
- SAFETY DATA SHEET - 4-(Hydroxymethyl)benzoic acid. Thermo Fisher Scientific.
- 5.4 Chemical Spill Procedures. Environment, Health and Safety, University of North Carolina at Chapel Hill.
- Safety data sheet - 5-Hydroxymethyl-2-furfural. LGC Standards.
- 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid. BLDpharm.
- 3-[5-(Hydroxymethyl)-2-furyl]benzoic acid. ChemScene.
- Laboratory waste. Staff Portal, Karolinska Institutet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. umanitoba.ca [umanitoba.ca]
- 10. ut.edu [ut.edu]
- 11. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Laboratory waste | Staff Portal [staff.ki.se]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
